The following diagram illustrates the primary metabolic pathways of this compound, which are crucial for understanding its activity and limitations.
Figure 1: Primary metabolic pathways of this compound, showing activation and degradation. Oxfendazole is the primary active metabolite [1] [2] [3].
The table below summarizes the known pharmacokinetic characteristics of this compound, largely inferred from animal and in vitro studies.
| Parameter | Characteristics & Challenges | Key Findings & Inferences |
|---|---|---|
| Absorption & Bioavailability | Poor and variable oral absorption [1] [2]. | Leads to low systemic circulation; a major hurdle for achieving therapeutic anticancer levels [1] [2]. |
| Metabolism | Extensive first-pass metabolism in the liver [1] [2]. | Primary enzymes: CYP2C19 and CYP2J2 (hydroxylation) [3]; CYP3A4 and FMO (sulfoxidation) [1] [2] [3]. |
| Active Metabolites | Oxfendazole (primary), this compound Sulfone, Hydroxythis compound [1] [2] [3]. | Oxfendazole is considered responsible for most biological activity [2]. A reversible equilibrium exists between this compound and oxfendazole [2]. |
| Distribution | Limited data; poor aqueous solubility restricts tissue penetration [2] [4]. | Nanocarrier formulations (e.g., polymeric micelles) show promise in improving biodistribution and lung concentration in animal models [4]. |
| Excretion | Not well-characterized in humans. | Data from cattle indicates fecal excretion is a major route, with over 50% of a dose excreted as hydroxythis compound [3]. |
For researchers, here are methodologies from key studies investigating this compound's pharmacokinetics and anticancer effects.
1. In Vitro Metabolic Pathway Identification [3]
2. Formulation to Overcome Poor Solubility [4]
The pharmacokinetic profile of this compound presents both challenges and opportunities for drug development:
It is critical to note that This compound is not approved for human use by the FDA or EMA [5] [6] [7]. The data summarized here are pre-clinical, and self-medication carries risks, including the potential for liver injury [6] [7].
Fenbendazole exerts its anticancer effects through a multi-targeted approach, impacting cellular structures, metabolism, and death pathways. The table below summarizes the core mechanisms identified in recent studies.
Table 1: Core Anticancer Mechanisms of this compound
| Mechanism Category | Specific Target/Action | Observed Outcome | Key Supporting Research |
|---|---|---|---|
| Microtubule Disruption | Binds to tubulin, causing partial destabilization of the microtubule network [1]. | Cell cycle arrest at the G2/M phase, leading to apoptosis [1] [2]. | Scientific Reports, 2018 [1] |
| p53 Pathway Activation | Induces mitochondrial translocation and activation of p53 [1]. | Downregulation of GLUT transporters and hexokinase II, inducing apoptosis [3] [1]. | Anticancer Research, 2024; Scientific Reports, 2018 [3] [1] |
| Metabolic Inhibition | Inhibits glucose uptake and downregulates key glycolytic enzymes (GLUT1, HK2) [3] [1] [4]. | Cancer cell starvation through disruption of energy metabolism [3]. | Anticancer Research, 2024; Frontiers in Pharmacology, 2025 [3] [4] |
| Induction of Cell Death | Triggers apoptosis, ferroptosis, and pyroptosis via caspase-3/GSDME pathway [2] [4]. | Activation of multiple programmed cell death routes, overcoming resistance [2]. | Korean J Physiol Pharmacol, 2022; Frontiers in Pharmacology, 2025 [2] [4] |
Research confirms that this compound can activate the p53 pathway. In human non-small cell lung carcinoma cells (A549), treatment with this compound induced the mitochondrial translocation of p53, which subsequently led to the downregulation of glucose transporters and glycolytic enzymes [1]. This pathway is a primary mechanism for inhibiting cancer cell energy metabolism.
Notably, studies on 5-fluorouracil-resistant colorectal cancer cells revealed that this compound can also induce apoptosis without activating p53, suggesting the presence of robust alternative pathways [2]. In these resistant cells, this compound triggered ferroptosis-augmented apoptosis, a p53-independent cell death mechanism [2]. This is a critical finding as it implies this compound could remain effective against cancers with p53 mutations.
The following diagram illustrates the interplay between these pathways:
This compound's multi-targeted anticancer mechanisms, both p53-dependent and independent.
The anticancer effects of this compound have been quantified across various cancer cell lines and in vivo models. The data demonstrates its dose-dependent efficacy.
Table 2: Quantitative Anticancer Activity of this compound from Preclinical Studies
| Cancer Type / Model | Experimental Context | Key Quantitative Findings | Source |
|---|---|---|---|
| Ovarian Cancer (in vitro) | A2780 and SKOV3 cell lines | IC50 values in the low micromolar (µM) range; significant reduction in colony formation [5]. | BMC Cancer, 2024 [5] |
| Breast Cancer (in vivo) | Mouse mammary carcinoma model (EMT6 cells) | FBZ at 25 mg/kg significantly reduced tumor volume and weight, comparable to cisplatin, with minimal systemic toxicity [4]. | Frontiers in Pharmacology, 2025 [4] |
| 5-FU Resistant Colorectal Cancer (in vitro) | SNU-C5/5-FUR cell line | Induced significant apoptosis and G2/M cell cycle arrest; higher susceptibility compared to albendazole [2]. | Korean J Physiol Pharmacol, 2022 [2] |
| Non-Small Cell Lung Cancer (in vitro) | A549 cell line | Caused cell cycle arrest in the mitotic phase and increased apoptotic cells in a time-dependent manner [1]. | Scientific Reports, 2018 [1] |
For researchers aiming to validate or explore these mechanisms, the following protocols summarized from the literature provide a reliable starting point.
(OD_treated - OD_blank) / (OD_control - OD_blank) * 100% [5].The experimental workflow for these core protocols is visualized below:
A standard workflow for evaluating this compound's anticancer activity in vitro.
Current evidence strongly supports this compound as a multi-modal anticancer agent with the capacity to activate the p53 pathway. Its significant promise lies in its ability to also engage p53-independent death pathways, such as ferroptosis and pyroptosis, making it a compelling candidate for targeting therapy-resistant cancers [2] [4].
Fenbendazole disrupts the enhanced glucose metabolism that many cancer cells rely on, a phenomenon known as the Warburg effect. It employs a multi-target strategy to impair this process.
The table below summarizes key quantitative findings on this compound's metabolic effects and cytotoxicity from recent experimental studies.
| Cancer Cell Type/Model | Key Metabolic/Cytotoxic Effects | Experimental Assays/Methods Used |
|---|
| Mouse Mammary Carcinoma (EMT6 cells) [1] [2] | • Dose-dependent inhibition of cell viability. • Downregulation of HK2. • Increased LDH release (indicating cell membrane rupture). | • CCK-8 assay (cell viability). • Western Blot (protein expression, e.g., HK2, GSDME-NT). • LDH release assay. • qPCR (mRNA expression). | | A549 Lung Cancer Cells [5] | • Synergistic cytotoxicity with DADA (Combination Index <1). • Increased mitochondrial ROS production. • Induction of apoptosis. | • MTT assay (cell viability). • ROS Detection Assay Kit. • Annexin V/PI staining & flow cytometry (apoptosis). • Western Blot (BAX, Bcl-2, caspase-3/7, PARP). | | H4IIE Hepatocellular Carcinoma Cells [6] | • Suppression of cell growth. • Induction of p21-mediated cell-cycle arrest. | • Cell viability assays. • Cell cycle analysis. • Western Blot (p21 protein). | | General Anti-cancer Mechanisms (Multiple cell lines) [3] | • Inhibition of glucose uptake and lactate production. • Microtubule disruption and G2/M phase cell cycle arrest. • p53 activation. | • Glucose uptake and lactate production assays. • Immunofluorescence (microtubule visualization). • Flow cytometry (cell cycle analysis). • Western Blot (p53, tubulin). |
For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited works.
The following diagram illustrates a novel mechanistic pathway through which this compound induces pyroptosis in breast cancer cells, linking glycolytic inhibition to inflammatory cell death.
Mechanism of this compound-induced pyroptosis via HK2 inhibition and caspase-3/GSDME pathway.
Current evidence strongly supports this compound as a multi-mechanism anticancer agent, but significant research gaps remain before clinical translation.
| Mechanism of Action | Experimental Context | Key Findings / Quantitative Data | Citation |
|---|
| Microtubule Destabilization | In vitro, human NSCLC A549 cells | • Moderate microtubule network disruption at 1 µM. • Mild inhibition of in vitro tubulin polymerization. • Binds to the colchicine-binding site on tubulin. | [1] | | Cell Cycle Arrest | In vitro, human NSCLC A549 cells | • Arrest at G2/M phase. • Increased Cyclin B1/CDK1 levels at 8h. • Up-regulation of p-histone H3 (Ser10) at 12h and 24h. | [1] [2] | | Apoptosis Induction | In vitro, human ovarian cancer A2780 & SKOV3 cells | • Dose-dependent apoptosis. • Up-regulation of pro-apoptotic proteins (BAX, cleaved caspase-3). • Down-regulation of anti-apoptotic protein Bcl-2. | [3] | | Pyroptosis Induction | In vitro & in vivo, mouse mammary carcinoma EMT6 cells | • Activation of caspase-3/GSDME pathway. • Dose-dependent LDH release (indicative of pyroptosis). • Up-regulation of IL-1β & IL-18. | [4] | | Metabolic Inhibition (Glycolysis) | In vitro, human NSCLC A549 cells | • Reduced glucose uptake. • Down-regulation of GLUT transporters and Hexokinase II (HK2). | [1] [4] | | Avoidance of P-gp Resistance | In vitro, using P-gp inhibitor verapamil | • Not a substrate or inhibitor of P-glycoprotein (P-gp). • Cytotoxicity was not enhanced by verapamil. | [1] | | In Vivo Efficacy (Tumor Growth Inhibition) | Mouse xenograft models (human lung & ovarian cancer) | • Oral administration inhibited tumor growth. • In ovarian cancer model: 1 µM in vitro induced mitotic catastrophe; effective oral dosing in mice. | [1] [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies for core experiments.
This protocol is used to directly observe the effect of fenbendazole on microtubule dynamics.
This protocol determines the proportion of cells arrested in different cell cycle phases.
The relationship between these core mechanisms and experimental outcomes can be visualized in the following pathway:
This compound's multi-target anticancer mechanism involves microtubule destabilization and metabolic inhibition, triggering diverse cell death pathways while bypassing a common drug resistance mechanism.
While the data is promising, significant hurdles remain for drug development.
The table below summarizes findings from various cell culture studies, showing fenbendazole's cytotoxic effects are dose-dependent, time-dependent, and can vary by cell line and experimental conditions.
| Cancer Cell Line | Effective Concentrations & Key Findings | Assays/Methods Used | Citation |
|---|
| Mouse Mammary Carcinoma (EMT6) | - Dose-dependent viability inhibition.
For researchers looking to replicate these findings, here are the detailed methodologies from the cited studies.
This protocol is based on the study using HeLa cells [2].
This protocol, used to measure pyroptosis or cytotoxicity, is based on the EMT6 study [1].
This protocol is based on the method used to detect pyroptosis in mouse mammary carcinoma cells [1].
The anticancer effects of this compound are pleiotropic, meaning it acts on cancer cells through several simultaneous pathways. The diagram below illustrates the key mechanisms and their interconnections as identified in the studies.
Key cellular pathways targeted by this compound in vitro.
The following diagram outlines a generalized experimental workflow for evaluating this compound's cytotoxicity in a lab setting, incorporating the key assays discussed.
A proposed workflow for in vitro cytotoxicity testing of this compound.
Fenbendazole is a benzimidazole anthelmintic used in veterinary medicine, and research suggests its anticancer effects are multi-faceted [1]. The table below summarizes its primary proposed mechanisms of action.
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|---|---|
| Microtubule Disruption | Binds to tubulin, destabilizing microtubules; causes cell cycle arrest at G2/M phase [2]. | Immunofluorescence shows altered microtubule network; in vitro tubulin polymerization assay confirms mild destabilization [2]. |
| Metabolic Inhibition | Inhibits glucose uptake by downregulating GLUT transporters and key glycolytic enzyme Hexokinase II (HK2) [1] [3] [2]. | Reduced lactate production and cellular glucose uptake measured in cancer cell lines [1] [2]. |
| Induction of Cell Death | Triggers multiple cell death pathways: apoptosis, mitotic catastrophe, and pyroptosis (a gasdermin-mediated inflammatory cell death) [3] [4] [2]. | Flow cytometry shows apoptosis; transcriptome analysis reveals mitotic catastrophe; Western blot shows cleaved caspase-3 and GSDME (pyroptosis marker) [3] [4]. |
| p53 Pathway Activation | Induces mitochondrial translocation of p53, activating its tumor-suppressive functions [2]. | Western blot analysis shows increased p53 expression and activation of downstream p21 pathway [2]. |
| Bypassing Drug Resistance | Not a substrate for P-glycoprotein (P-gp), a common mediator of multi-drug resistance in cancer cells [2]. | Rhodamine 123 accumulation assay confirms no interaction with P-gp; effective against 5-FU and paclitaxel-resistant cancer cells [1] [2]. |
The anticancer potential of this compound has been investigated in various in vitro and in vivo models. The table below consolidates key findings from recent studies.
| Cancer Type / Model | Key Findings | Reference |
|---|---|---|
| Breast Cancer (Mouse model) | This compound induced pyroptosis via Caspase-3/GSDME pathway, inhibited HK2, and significantly reduced tumor volume with minimal systemic toxicity [3]. | Front Pharmacol. (2025) |
| Ovarian Cancer (In vitro & In vivo) | Inhibited cell proliferation, promoted apoptosis, and induced mitotic catastrophe. Oral administration suppressed tumor growth in a mouse xenograft model [4]. | BMC Cancer. (2024) |
| Non-Small Cell Lung Cancer (In vitro) | Caused moderate microtubule destabilization, G2/M cell cycle arrest, and activated p53. Also led to downregulation of GLUT transporters and HK2 [2]. | Sci Rep. (2018) |
| Various Cancers (Case Series) | A 2025 case report highlighted three patients with advanced cancers (breast, prostate, melanoma) who achieved remission after self-administering this compound alongside conventional therapies, with no reported adverse effects [5]. | Case Rep Oncol. (2025) |
| Contradictory Evidence | A 2013 study on EMT6 mouse mammary tumor cells found that intensive this compound regimens did not alter the growth of solid tumors in mice or increase the antineoplastic effects of radiation [6]. | Anticancer Res. (2013) |
The following diagram synthesizes the core mechanisms and their interactions into a proposed signaling pathway for this compound's anticancer effects.
Proposed integrated mechanism of this compound's anticancer action.
Despite promising preclinical data, several important factors must be considered before this compound can be regarded as a viable anticancer therapy.
Fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate) is a benzimidazole carbamate compound that has been widely used as a broad-spectrum anthelmintic in veterinary medicine for decades. Recently, this compound has garnered significant interest in oncology research due to its potential anti-neoplastic properties and favorable safety profile. This compound exerts its antiparasitic effects through binding to β-tubulin and disrupting microtubule formation in parasites, but researchers have discovered that it manifests similar activity against mammalian cancer cells at higher concentrations [1] [2]. The drug is particularly appealing for drug repurposing initiatives in oncology due to its low cost, established safety profile in animals, and multi-targeted mechanisms of action against cancer cells [3].
The interest in this compound as a potential anticancer agent intensified following anecdotal reports of successful outcomes in human cancer patients, most notably the case of Joe Tippens, who reported complete remission of small-cell lung cancer after using this compound alongside other supplements [3]. While such anecdotal reports require rigorous scientific validation, they have stimulated legitimate research interest in exploring this compound's potential as an anticancer agent. This application note provides a comprehensive summary of the current scientific evidence, proposed mechanisms of action, combination therapy protocols, and experimental methodologies to assist researchers in designing rigorous preclinical studies to evaluate this compound's potential in cancer therapy [3] [2].
This compound exhibits multiple mechanisms of action that contribute to its observed anticancer effects in preclinical models:
Microtubule Disruption: this compound binds to mammalian β-tubulin at the colchicine-binding site, causing moderate microtubule destabilization. This disruption interferes with vital cellular processes including mitotic spindle formation during cell division, leading to cell cycle arrest at the G2/M phase [2]. Unlike more potent microtubule inhibitors such as vinca alkaloids or taxanes, this compound exhibits a milder depolymerizing effect on mammalian microtubules, which may contribute to its reduced toxicity profile compared to conventional microtubule-targeting agents [2].
Metabolic Inhibition: this compound significantly impacts cancer cell metabolism by downregulating glucose transporter expression (GLUT1-4) and inhibiting key glycolytic enzymes, particularly hexokinase II (HK2) [3] [2]. This dual action reduces glucose uptake and impairs glycolysis, effectively starving cancer cells of their primary energy source. This metabolic disruption is particularly relevant given the well-established Warburg effect in cancer cells, where they preferentially utilize glycolysis for energy production even under aerobic conditions [3].
Apoptosis and Pyroptosis Induction: this compound activates both mitochondrial and death receptor-mediated apoptotic pathways. Recent research has revealed that it can also induce pyroptotic cell death in breast cancer cells through the HK2/caspase-3/GSDME signaling pathway [4]. This pathway involves caspase-3 activation, cleavage of gasdermin E (GSDME), and release of pro-inflammatory cytokines (IL-1β, IL-18), leading to inflammatory cell death [4].
p53 Pathway Activation: this compound promotes mitochondrial translocation of p53, enhancing its function as a tumor suppressor and contributing to cell cycle arrest and apoptosis in p53-competent cancer cells [2].
Multi-Drug Resistance Avoidance: Unlike many conventional chemotherapy agents, this compound is not a substrate for P-glycoprotein (P-gp), the efflux pump frequently overexpressed in multidrug-resistant cancer cells. This property makes it a promising candidate for treating resistant malignancies [2].
Table 1: Summary of this compound's Anticancer Mechanisms
| Mechanism Category | Specific Targets | Cellular Consequences |
|---|---|---|
| Microtubule Interference | β-tubulin (colchicine binding site) | Mitotic arrest, impaired intracellular transport |
| Metabolic Disruption | GLUT transporters, HK2 | Reduced glucose uptake, glycolytic inhibition |
| Cell Death Induction | Caspase-3, GSDME, p53 | Apoptosis, pyroptosis, cell cycle arrest |
| Multi-drug Resistance | Non-P-gp substrate | Effective against resistant cancer cells |
This compound has demonstrated broad-spectrum cytotoxicity against various cancer cell lines at micromolar concentrations. In human non-small cell lung cancer (NSCLC) A549 cells, treatment with 1 μM this compound for 24 hours resulted in partial disruption of the microtubule network and G2/M cell cycle arrest [2]. The drug exhibited dose-dependent anti-proliferative effects against colorectal cancer cells, including 5-fluorouracil-resistant lines, with researchers observing induction of both apoptosis and ferroptosis [3]. In breast cancer models, this compound significantly reduced cell viability through pyroptosis induction, with the medium dose (25 mg/kg in vivo) showing the most prominent effect [4].
Preclinical animal models have provided evidence supporting this compound's antitumor potential:
In immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells, monotherapy with this compound (40 mg/kg daily) resulted in partial tumor growth inhibition, though the effect was less pronounced than combination approaches [5].
A synergistic combination of this compound (40 mg/kg) with diisopropylamine dichloroacetate (DADA, 100 mg/kg) demonstrated superior efficacy, achieving 50% complete tumor regression compared to 11.1% with DADA alone and 0% with this compound alone [5]. This combination also improved safety profiles, with no significant adverse effects on body weight, blood glucose levels, or liver and kidney function parameters [5].
Earlier studies in SCID mice bearing human lymphoma xenografts revealed that this compound alone did not significantly alter tumor growth, but the combination with high-dose vitamins (A, D, E, K, and B complex) resulted in significant tumor growth inhibition, suggesting important synergistic relationships [6].
Table 2: Summary of In Vivo Efficacy Findings
| Cancer Model | Treatment Protocol | Efficacy Outcomes | Reference |
|---|---|---|---|
| A549 Lung Cancer (nude mice) | This compound 40 mg/kg + DADA 100 mg/kg | 50% complete tumor regression | [5] |
| Human Lymphoma (SCID mice) | This compound + High-dose vitamins | Significant tumor growth inhibition | [6] |
| Breast Cancer (Balb/c mice) | This compound 25 mg/kg (medium dose) | Significant tumor growth inhibition comparable to cisplatin | [4] |
Based on emerging preclinical evidence, several rational combination approaches have been developed to enhance this compound's anticancer efficacy:
Metabolic Modulators: Combining this compound with glycolysis inhibitors like diisopropylamine dichloroacetate (DADA) creates dual metabolic stress on cancer cells. DADA inhibits pyruvate dehydrogenase kinase, further disrupting cancer cell energy metabolism [5]. This combination has demonstrated synergistic antitumor effects in lung cancer models while potentially mitigating this compound-associated hepatotoxicity through DADA's hepatoprotective properties [5].
Vitamin-Enhanced Protocols: The unexpected discovery that high-dose vitamins potentiate this compound's antitumor effects has led to protocols incorporating vitamin E, curcumin, and CBD [7] [6]. These compounds likely enhance this compound's efficacy through their antioxidant, anti-inflammatory, and immunomodulatory properties, creating a more comprehensive metabolic approach to cancer treatment [7].
Multi-Agent Supplement Protocols: Comprehensive protocols have been developed incorporating this compound with TUDCA (for liver support), serrapeptase or modified citrus pectin (to remove dead cells and prevent cancer cell feeding), medicinal mushrooms (for immune support), high-dose melatonin (for potential direct anticancer effects and radiation protection), and omega-3 fatty acids [8]. These protocols aim to create a multi-targeted approach against cancer while supporting overall physiological function.
For preclinical evaluation, the following combination protocols have shown promise:
This compound + DADA Protocol:
Vitamin-Enhanced Protocol:
Cell Culture and Treatment:
Microtubule Disruption Assay:
Metabolic Inhibition Assessment:
Animal Model Establishment:
Treatment Administration:
Tumor Monitoring and Analysis:
This compound has generally demonstrated a favorable safety profile in animal studies, with no significant body weight changes or overt toxicity observed at anticancer dosage levels [5] [4]. However, several important safety considerations have emerged:
Hepatotoxicity Risk: A clinical case report documented severe liver injury in an 80-year-old female NSCLC patient who self-administered this compound (approximately 1 g/day for 3 days weekly for one month) alongside pembrolizumab therapy [9]. The patient presented with markedly elevated liver enzymes (AST 386 U/L, ALT 487 U/L) which normalized after this compound discontinuation [9]. This case highlights the importance of monitoring liver function during this compound administration, particularly in combination with other hepatotoxic agents or in patients with pre-existing liver conditions.
Hematological Effects: While not commonly reported in preclinical studies, related benzimidazoles have been associated with hematological effects including leukocytosis, leukopenia, neutropenia, and eosinophilia in human studies [9]. Regular monitoring of complete blood counts is recommended during prolonged this compound administration.
Drug Interactions: this compound is metabolized primarily by CYP2J2, CYP2C19, and CYP3A4 enzymes, with potential for interactions with drugs that inhibit or induce these cytochrome P450 isoforms [3]. Additionally, as a microtubule-targeting agent, this compound may have synergistic or additive effects when combined with other antimitotic chemotherapeutic agents.
This compound is currently not approved by the FDA or EMA for human cancer treatment, and its human pharmacokinetics and safety profiles have not been systematically established [3]. The drug is commercially available only as a veterinary product, with human use occurring in self-directed treatment contexts outside of regulated clinical trials [9].
Significant research gaps remain that warrant further investigation:
The diagram below illustrates this compound's multi-mechanistic approach against cancer cells:
The following diagram outlines a recommended experimental workflow for evaluating this compound combinations:
This compound is a broad-spectrum benzimidazole anthelmintic that has become a fundamental tool in laboratory animal medicine for the control and eradication of pinworm infections in research colonies. Beyond its primary antiparasitic applications, this compound has garnered significant research interest due to its recently discovered potential anti-cancer properties and various physiologic effects that may influence experimental outcomes across multiple disciplines. When administered orally, this compound exerts its therapeutic effects through microtubule disruption by binding to β-tubulin in parasites, inhibiting polymerization and glucose uptake, ultimately leading to parasite death [1] [2].
The widespread use of this compound in research facilities stems from its favorable safety profile, ease of administration via medicated feed or water, and documented efficacy against common nematodes affecting laboratory rodents, particularly pinworms of the order Oxyurina (Syphacia obvelata, Syphacia muris, and Aspiculuris tetraptera). These parasites remain among the most commonly reported in modern rodent facilities despite improved barrier facilities, with infestations potentially causing rectal prolapse, enteritis, and compromised nutritional status in immunodeficient rodents or those with comorbidities [2]. Perhaps more significantly for research integrity, pinworm infestations may alter immune parameters and confound experimental results, particularly in immunologic research [2].
Table 1: Standard this compound Dosing Regimens Across Species
| Species | Indication | Dosage | Regimen | Formulation | Treatment Duration |
|---|---|---|---|---|---|
| Mice/Rats | Pinworm eradication | 150 ppm in diet | Continuous | Medicated feed | 5 weeks [2] |
| Mice/Rats | Pinworm eradication | 150 ppm in diet | Alternating weeks | Medicated feed | 9 weeks (1 on/1 off) [3] |
| Multiple Species | Antiparasitic | 50 mg/kg | Once daily | Oral suspension | 3-5 consecutive days [4] |
| Cats | Giardia infection | 50 mg/kg | Once daily | Oral suspension | Varies (prolonged for resistant cases) [4] |
| Humans (Experimental) | Cancer (off-label) | 222 mg | 3 days on/4 days off | Powder in food | Indefinite (with monitoring) [5] |
Body Weight Calculations: For non-dietary administration, precise weight-based dosing is critical. The standard veterinary dose of 50 mg/kg is effective for most nematode infections, though prolonged regimens may be necessary for resistant parasites like Giardia in cats [4]. Researchers should record individual animal weights at least weekly to adjust for growth during extended treatment periods.
Regimen Selection: The continuous regimen (5 weeks of medicated diet) provides shorter treatment duration, greater cost effectiveness, and less labor, while the alternating week regimen (1 week on/1 week off for 9 weeks) may be necessary for infestations of A. tetraptera due to their prolonged prepatent period [2]. The alternating approach has demonstrated minimal impact on critical research parameters, including no significant effects on survival curves, weight, or tissue pathology in autoimmune disease models [3].
Formulation Stability: this compound-medicated diets maintain potency for approximately 14 days when stored appropriately in cool, dry conditions. Food should be replaced with fresh batches weekly to ensure consistent dosing [2]. For oral suspensions, fresh preparations should be made regularly according to manufacturer specifications.
Medicated Diet Preparation: Commercial this compound-formulated diets typically contain 150 parts per million (ppm) of this compound uniformly distributed throughout the feed [2]. This concentration provides adequate dosing when fed as the sole food source. Facilities can prepare custom medicated diets by adding this compound powder to standard irradiated laboratory animal feed, ensuring homogeneous distribution through proper mixing procedures. Quality control testing should verify concentration uniformity across batches.
Oral Suspension Preparation: For precise individual dosing, this compound can be administered as an oral suspension. The drug is poorly water-soluble, requiring suspension vehicles such as methylcellulose or commercially available vehicles. Suspensions should be freshly prepared and vigorously shaken before each use to ensure dose uniformity. Stability studies indicate most suspensions remain potent for 7-14 days when refrigerated and protected from light.
The following diagram illustrates the standard experimental workflow for this compound administration in research settings:
Dietary Administration: The most common method for colony-wide treatment involves providing This compound-medicated feed as the sole food source. Mice and rats typically consume approximately 5 grams of food per 100 grams of body weight daily, resulting in adequate dosing at 150 ppm concentrations. Food consumption should be monitored, especially during the initial treatment period, though studies demonstrate no significant difference in food intake between treated and control rats [6].
Oral Gavage: For precise individual dosing, particularly in pharmacokinetic studies, this compound can be administered via oral gavage. Suspensions should be thoroughly mixed immediately before drawing into gavage needles to ensure dosing accuracy. This method eliminates the variability associated with voluntary food consumption but requires additional handling and technical expertise.
Water Medication: While less common, this compound can be administered through medicated water systems. However, this approach presents challenges due to the drug's poor water solubility and potential stability issues. If utilized, water consumption must be carefully monitored to ensure adequate dosing.
The serendipitous discovery of this compound's potential anti-cancer properties has generated significant research interest. A pivotal observation occurred when investigators noted that a lymphoma xenograft model failed to grow in SCID mice during a therapeutic this compound regimen [6]. Follow-up studies demonstrated that this compound exhibits multiple anti-cancer mechanisms:
Metabolic Inhibition: this compound inhibits glucose uptake and glycolysis in cancer cells by down-regulating GLUT1 transporter expression and potentially impeding hexokinase II activity, leading to cancer cell starvation [1].
Microtubule Disruption: As a microtubule destabilizing agent, this compound binds to β-tubulin and disrupts microtubule formation, causing cell cycle arrest at the G2/M phase and apoptosis [1].
p53 Pathway Activation: this compound induces mitochondrial translocation of p53, activating the p53-p21 pathway that contributes to cell cycle arrest and apoptosis [1].
Oxidative Stress Induction: Treatment triggers oxidative stress and activates the MEK3/6-p38MAPK pathway, further inhibiting cancer cell proliferation and enhancing apoptosis [1].
Table 2: Documented Anti-Cancer Effects of this compound in Experimental Models
| Cancer Type/Model | Experimental System | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Lymphoma | SCID mouse xenograft | Significant inhibition of tumor growth with this compound + vitamins [6] | Microtubule disruption, enhanced by antioxidants |
| Colorectal Cancer | 5-FU resistant cell lines | Enhanced efficacy against resistant cells; apoptosis via mitochondrial injury [1] | Glycolysis inhibition, p53-independent ferroptosis |
| Various Cancers | Multiple cell lines | Cytotoxic and cytostatic effects at concentrations ≥1 μM [6] | Cell cycle arrest, microtubule destabilization |
| Drug-Resistant Cancers | Paclitaxel/docetaxel-resistant cells | Activity against resistant lines [1] | Tubulin binding, glucose metabolism disruption |
This compound administration has demonstrated variable effects in immune-mediated disease models, presenting both research challenges and potential therapeutic opportunities:
Autoimmune Encephalitis: In mouse models of experimental autoimmune encephalitis, this compound treatment (150 ppm for 13 weeks) significantly reduced disease incidence, delayed clinical onset, shortened duration, and diminished severity in 75% of mice compared to untreated controls. These effects were reversible, with disease patterns returning to normal 3 weeks after treatment cessation [6].
Systemic Lupus Erythematosus: In (NZB × NZW)F1 mice—a model of naturally occurring systemic lupus erythematosus—neither continuous nor alternating this compound regimens altered the progression of autoimmune disease, with no significant differences in survival curves or disease-related tissue changes observed between treated and control groups [3].
Allergic Airway Disease: In a model of ovalbumin-induced allergic airway disease, extensive this compound treatment (150 ppm, in utero through 11 weeks of age) resulted in decreased lung eosinophilia, lower levels of ovalbumin-specific IgG1 antibody, and reduced Th2-derived cytokines, suggesting immunomodulatory effects [6].
The following diagram illustrates the metabolic pathway and mechanisms of action of this compound:
Bone Marrow Suppression: Myelosuppression is considered a potential side effect of this compound treatment across multiple species. In rabbits, toxicosis associated with high doses or prolonged administration has manifested as leukopenia, anemia, and thrombocytopenia [6]. In rodent studies, this compound has demonstrated adverse effects on precursor B cells in both young and old BALB/c mice, with protein levels normalizing in old mice within 3 weeks after treatment cessation but remaining low in young mice through the end of the study period [6].
Hepatic Function: Although generally considered to have a wide margin of safety, there are reports of elevated liver enzyme levels associated with this compound administration [5]. Regular monitoring of hepatic parameters through comprehensive metabolic panels is recommended, particularly for long-term treatment regimens. A case report describes severe liver injury in a human cancer patient taking this compound that resolved after discontinuation [7].
This compound administration may inadvertently influence research outcomes across various disciplines:
Immunology Research: this compound has demonstrated immunomodulatory properties that could confound immune studies. In squirrel monkeys treated with this compound for Giardia infection, researchers observed alterations in numbers of circulating B and NK cells and significant decreases in circulating cytokines [6]. These changes, along with initial leukopenia and erythropoiesis, decreased over a 6-week period post-treatment.
Behavioral Research: Studies on this compound's effects on behavior are sparse, with only a single report of a subtle change in rotarod performance in mice [6]. Most behavioral parameters appear unaffected, but researchers conducting fine motor coordination assessments should consider potential confounding effects.
Cancer Research: The potential anti-tumor effects of this compound may interfere with studies involving tumor models. One investigation found that this compound alone did not affect tumor growth, invasion, or metastasis in BALB/cRw mice with implanted mammary tumor cells, but combination with vitamins significantly inhibited tumor growth [6].
This compound remains an essential tool for maintaining parasite-free research colonies, with well-established protocols for oral administration in animal models. The continuous (5-week) and alternating week (9-week) regimens using 150 ppm medicated feed have proven effective for pinworm eradication with minimal effects on most research parameters. However, researchers must remain cognizant of this compound's potential physiologic effects, particularly on the immune system and bone marrow, which could confound experimental outcomes in specific research domains.
The emerging evidence of this compound's anti-cancer properties—through mechanisms including microtubule disruption, glycolysis inhibition, and p53 pathway activation—presents both challenges and opportunities for cancer researchers. While these properties may interfere with conventional tumor models, they also represent a promising avenue for therapeutic development. Future research should focus on optimizing formulations to overcome this compound's poor water solubility and limited systemic availability when administered orally, potentially enhancing its efficacy for both antiparasitic and oncologic applications.
Fenbendazole (FEN), a broad-spectrum benzimidazole anthelmintic used in veterinary medicine, has recently emerged as a promising anticancer agent due to its multiple mechanisms of action including microtubule disruption, p53 pathway activation, and glycolytic inhibition in cancer cells. However, the clinical translation of FEN for human cancer therapy has been significantly hampered by its poor aqueous solubility (approximately 0.3 μg/mL), which results in low oral bioavailability and suboptimal therapeutic concentrations at tumor sites. To overcome these limitations, polymeric micelle systems have been developed as advanced nanocarriers that can enhance drug solubility, improve pharmacokinetic profiles, and enable tumor-targeted delivery through the Enhanced Permeability and Retention (EPR) effect. These self-assembled core-shell nanostructures, typically ranging from 10-100 nm in diameter, consist of amphiphilic block copolymers that encapsulate hydrophobic drugs like FEN within their hydrophobic cores while presenting hydrophilic coronas that provide steric stabilization and prolonged circulation. The application of polymeric micelles for FEN delivery represents a promising formulation strategy that could unlock the full therapeutic potential of this repurposed drug in oncology applications.
Table 1: Key Research Studies on this compound Polymeric Micelles
| Study Focus | Polymer System | Key Findings | Reference |
|---|---|---|---|
| Lung Cancer (A549) | mPEG-b-PCL | 1:2 FEN:RAPA ratio showed synergism; Enhanced AUC and bioavailability | [1] [2] |
| Ovarian Cancer (HeyA8) | mPEG-b-PCL | 6.9x more effective in clonogenic assay; Tumor growth suppression in orthotopic model | [3] |
| Toxicity Evaluation | Soluplus | Reduced toxicity; Improved pharmacokinetics; No severe in vivo toxicity | [4] |
| Preparation Methods | Various polymers | Freeze-drying provided good stability; Scalable production | [3] [5] [4] |
The selection of appropriate amphiphilic block copolymers is fundamental to developing effective this compound-loaded polymeric micelles. Several polymer systems have been investigated with demonstrated success in preclinical studies. Methoxy poly(ethylene glycol)-b-poly(ε-caprolactone) (mPEG-b-PCL) has emerged as a particularly promising polymer due to its biocompatibility, biodegradability, and ability to form stable micellar structures. The hydrophobic PCL core provides excellent accommodation for FEN molecules through hydrophobic interactions, while the hydrophilic PEG shell ensures aqueous stability and stealth properties that reduce recognition by the mononuclear phagocyte system. Researchers have achieved favorable results with mPEG-b-PCL having molecular weights of approximately 2000:2000 Da for both blocks, producing micelles with sizes around 37-40 nm and high encapsulation efficiency (>75% for FEN). Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) represents another effective polymer that demonstrates additional potential for overcoming multidrug resistance through P-glycoprotein inhibition, making it particularly valuable for chemotherapy-resistant cancers.
The freeze-drying (lyophilization) method has been widely adopted for preparing FEN-loaded polymeric micelles with excellent reproducibility and scalability. This technique involves dissolving both the drug and polymer in tert-butanol, adding water to induce micellization, followed by rapid freezing and lyophilization to obtain a solid powder that can be reconstituted before administration. Critical parameters that require optimization include the drug-polymer ratio (typically 1:100 w/w for FEN:Soluplus), hydration temperature (60°C), and lyophilization cycle (24 hours at -20°C). Alternative methods such as thin-film hydration, dialysis, and microfluidic-assisted assembly have also been explored, though the freeze-drying approach offers advantages for long-term storage stability and easy cake-state distribution. Emerging preparation techniques highlighted in recent literature include PEG-assisted assembly and supercritical fluid processing, which reduce organic solvent use and support better quality control through process analytical technologies.
Table 2: Formulation Parameters for this compound-Loaded Polymeric Micelles
| Formulation Parameter | mPEG-b-PCL System | Soluplus System | Impact on Performance |
|---|---|---|---|
| Average Particle Size | 37.2 ± 1.10 nm | 68.3 ± 0.6 nm | Affects EPR targeting and tumor penetration |
| Zeta Potential | -0.07 ± 0.09 mV | -2.3 ± 0.2 mV | Influ colloidal stability and cellular uptake |
| Encapsulation Efficiency | 75.7 ± 4.61% (FEN), 98.0 ± 1.97% (RAPA) | 85.3 ± 2.9% (FEN) | Determines drug loading capacity and yield |
| Drug Loading Capacity | 0.8 ± 0.03% | 0.8 ± 0.03% | Impacts dosing and administration volume |
| Polydispersity Index | 0.20 ± 0.02 | N/R | Indicates size uniformity and batch consistency |
| Critical Micelle Concentration | Low (specific value N/R) | Low (specific value N/R) | Affects in vivo stability upon dilution |
Materials: this compound (Molekula), mPEG-b-PCL (PolySciTech, MW~2000:2000 Da), tert-butanol (Sigma-Aldrich), distilled water (Tedia)
Equipment: Water bath, vortex mixer, -70°C freezer, freeze-dryer (Advantage Pro; SP Scientific)
Step-by-Step Procedure:
Quality Control Checkpoints:
Dynamic Light Scattering (DLS) for Size and PDI:
HPLC Analysis for Encapsulation Efficiency:
In Vitro Release Study:
Cytotoxicity Assessment (MTT Assay):
Clonogenic Assay:
In Vivo Pharmacokinetics:
The combination of this compound with other therapeutic agents has demonstrated remarkable synergistic effects in preclinical cancer models. Particularly, the combination of FEN with rapamycin (RAPA), an mTOR inhibitor, at a molar ratio of 1:2 (FEN:RAPA) has shown significant synergy against A549 lung cancer cells with combination index (CI) values below 0.9, indicating strong synergistic interaction. This combination leverages complementary mechanisms of action—FEN disrupts microtubule function and glucose metabolism while RAPA inhibits mTOR-mediated signaling pathways crucial for cell growth and proliferation. The dual-pathway targeting approach enhances anticancer efficacy while potentially reducing individual drug doses and associated toxicities. When co-encapsulated in mPEG-b-PCL micelles, this combination maintained synergistic effects while addressing the poor aqueous solubility of both drugs, highlighting the potential of polymeric micelles for combination therapy delivery.
This compound-loaded polymeric micelles have demonstrated significantly enhanced performance compared to free drug formulations in both in vitro and in vivo settings. In clonogenic assays using HeyA8 ovarian cancer cells, the mPEG-b-PCL micellar formulation of FEN and RAPA (M-FR) was 6.9 times more effective than the free drug combination, indicating superior long-term cell proliferation inhibition. Cytotoxicity studies revealed time-dependent effects, with similar efficacy between micellar and solution formulations after long-term exposure (72 hours) but enhanced performance of micelles in shorter treatment periods. In vivo pharmacokinetic studies in rat models demonstrated that FEN-loaded Soluplus micelles exhibited higher AUC (Area Under the Curve) and plasma concentration at time zero (C0) alongside lower total clearance and volume of distribution compared to FEN solution, indicating improved pharmacokinetic profiles. Biodistribution studies revealed that intravenous administration of FEN/RAPA-loaded mPEG-b-PCL micelles resulted in lower pulmonary FEN concentrations than the drug solution, suggesting potential for reduced pulmonary toxicity.
Table 3: Pharmacokinetic Parameters of this compound Formulations
| Pharmacokinetic Parameter | FEN-loaded Soluplus Micelles | FEN Solution | Interpretation |
|---|---|---|---|
| AUC0–t (h·μg/mL) | Significantly higher | Lower | Increased systemic exposure |
| C0 (μg/mL) | Higher | Lower | Improved initial concentration |
| Total Clearance (L/h/kg) | Lower | Higher | Reduced elimination rate |
| Volume of Distribution (L/kg) | Lower | Higher | More confined distribution |
| Mean Residence Time (h) | Extended | Shorter | Prolonged circulation |
The physical and chemical stability of this compound-loaded polymeric micelles has been evaluated under various storage conditions. mPEG-b-PCL-based micelles containing FEN and RAPA maintained their physicochemical properties for up to 120 days when stored at 4°C in lyophilized form, demonstrating excellent long-term storage stability. The freeze-drying method effectively preserved micellar structure and drug encapsulation during storage, with minimal changes in particle size, PDI, or encapsulation efficiency upon reconstitution. Critical quality attributes including particle size distribution, zeta potential, and drug content remained within acceptable ranges (±10% of initial values) throughout the storage period, supporting the feasibility of this formulation approach for practical pharmaceutical applications.
Figure 1: Experimental workflow for preparation of this compound-loaded polymeric micelles using freeze-drying method
Figure 2: Mechanism of action of this compound and synergistic effects with rapamycin in polymeric micelle formulation
The translational pathway for this compound-loaded polymeric micelles requires careful consideration of regulatory requirements and scale-up challenges. From a regulatory standpoint, this compound faces the unique circumstance of being an approved veterinary drug with established safety profiles in animals but limited human toxicity data. The European Medicines Agency has recommended a no observable adverse effects level (NOAEL) of 4 mg kg−1 BW d−1 for repeated FEN administration in humans, while studies of its major metabolite oxfendazole showed no significant side effects even at 60 mg kg−1 for 14 days. These data provide a preliminary safety foundation, but formal toxicity studies following ICH guidelines will be required for clinical translation. The selection of GRAS (Generally Recognized As Safe) polymers like Soluplus and mPEG-b-PCL, which have established safety profiles and are used in FDA-approved products, facilitates the regulatory pathway.
For commercial manufacturing, the freeze-drying method described in these protocols offers advantages for scale-up production and long-term storage, but requires optimization for industrial-scale lyophilization. Critical quality attributes that must be monitored during manufacturing include particle size distribution (target: <100 nm with PDI <0.3), encapsulation efficiency (>75%), sterility, endotoxin levels, and stability under storage conditions. Process Analytical Technologies (PAT) should be implemented to ensure batch-to-batch consistency, particularly for critical steps such as micelle formation and lyophilization. The quality-by-design (QbD) approach is recommended for identifying critical process parameters and their relationship with critical quality attributes to ensure robust manufacturing processes. As polymeric micelles progress toward clinical application, considerations of sterile filtration, packaging, and storage stability become increasingly important for commercial viability.
This compound-loaded polymeric micelles represent a promising nanoplatform for overcoming the solubility limitations that have hindered the clinical translation of this repurposed anticancer drug. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating FEN-loaded polymeric micelles based on robust preclinical data. The freeze-drying method using mPEG-b-PCL or Soluplus polymers consistently produces micelles with optimal physicochemical properties (size <100 nm, high encapsulation efficiency, and good stability). The synergistic combination of FEN with rapamycin (1:2 molar ratio) in micellar formulations demonstrates enhanced anticancer efficacy through complementary mechanisms of action. As research in this area advances, focus should be directed toward scale-up manufacturing, comprehensive toxicological assessments, and human clinical trials to fully realize the potential of this compound polymeric micelles as a valuable addition to the oncology therapeutic arsenal.
Fenbendazole is a broad-spectrum benzimidazole anthelmintic with emerging repurposing potential for cancer therapy in humans [1]. Its clinical application is severely limited by extremely poor aqueous solubility (0.3 µg/mL) and low bioavailability, classifying it as a Class II drug under the Biopharmaceutics Classification System (BCS) [2] [3]. These application notes summarize validated solubility enhancement strategies, including experimental protocols and quantitative performance data, to support pharmaceutical development.
The table below summarizes the performance of different solubility enhancement methods based on recent research findings:
Table 1: Performance Comparison of this compound Solubility Enhancement Methods
| Method | Key Formulation Components | Solubility Achieved | Enhancement Factor | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclodextrin Complexation [4] | Methyl-β-cyclodextrin | 20.21 mg/mL | ~67,000x | Extreme solubility enhancement; Improved oral bioavailability | Requires optimization of ratio, temperature, and time |
| Polymeric Micelles [5] | Soluplus (PCL-PVAc-PEG) | Not quantified | Significant | Avoids first-pass metabolism; Suitable for IV administration | Requires careful polymer selection and micelle formation |
| Particle Size Reduction [6] [2] | Soluplus + Microfluidization/Ultrasonication | Enhanced in suspension | Notable (pre-drying) | Scalable technology; Immediate effect | Enhancement lost upon drying and reconstitution |
| Chitosan Microparticles [7] | Chitosan matrix (spray-dried) | Improved dissolution profile | Notable | Converts drug to amorphous state; Better biopharmaceutical performance | Multi-step processing; Characterization complexity |
This protocol describes the preparation of a this compound-methyl-β-cyclodextrin inclusion complex with significantly enhanced water solubility [4].
Objective: To enhance this compound solubility through inclusion complex formation.
Materials:
Procedure:
Expected Outcome: A inclusion complex with a solubility of up to 20.21 mg/mL, representing an increase of approximately 67,000-fold compared to pure this compound.
The following workflow diagram illustrates the key steps of this protocol:
This protocol outlines the use of microfluidization and ultrasonication in the presence of Soluplus to enhance the solubility of this compound in suspension [6] [2] [3].
Objective: To create a this compound nanosuspension using particle size reduction techniques and a polymeric stabilizer.
Materials:
Procedure:
Critical Note: This solubility enhancement is transient. The gains are not retained upon drying (freeze-drying or sample concentration) and reconstitution, reverting to near-native solubility [6] [2]. Therefore, this protocol is suitable for producing liquid suspensions, not solid dosage forms.
This protocol is derived from a patent describing the formation of this compound-loaded polymeric micelles for potential intravenous administration [5].
Objective: To solubilize this compound by encapsulating it within Soluplus micelles.
Materials:
Procedure (Conceptual):
Key Advantage: This system avoids the first-pass liver metabolism, potentially allowing for higher bioavailability and opening the path for intravenous formulation [5].
The choice of solubility enhancement strategy for this compound depends on the intended route of administration and final dosage form.
Researchers are advised to thoroughly characterize their final products using DSC, SEM, NMR, and dissolution testing to confirm the successful formation of the desired complex or formulation.
Clinical evidence for fenbendazole in humans is limited to case reports and series. The table below summarizes key clinical cases where this compound was self-administered alongside conventional therapies.
Table 1: Documented Cases of this compound Use in Advanced Cancers
| Cancer Type | Patient Profile | This compound Dosage & Duration | Concurrent Treatments | Documented Outcome & Timeframe |
|---|---|---|---|---|
| Stage IV Breast Cancer [1] | 83-year-old, metastatic to bone, lung, liver | 222 mg/day for 8 months [1] | Fulvestrant, targeted radiation for spinal metastases [1] | Complete remission achieved by 6 months; remission sustained for nearly 3 years [1] |
| Stage IV Prostate Cancer [1] | 75-year-old, metastatic to spine, pelvis, lymph nodes | 222-444 mg/day for over 26 months [1] | Androgen deprivation therapy (Orgovix, Erleada), Xgeva, supplements (Vitamin D, melatonin, berberine) [1] | Near-complete remission; sustained regression and undetectable PSA for over 2 years [1] |
| Stage IV Melanoma [1] | 63-year-old, recurrent BRAF-mutant melanoma | 222-444 mg/day; rapid response within one month [1] | Two doses of nivolumab immunotherapy after this compound initiation [1] | Circulating tumor DNA dropped to zero; disease-free at 11-month follow-up [1] |
Pre-clinical studies in animal models provide data on dosing regimens that have shown efficacy, which can inform the design of initial research protocols.
Table 2: this compound Dosing in Pre-Clinical Animal Models
| Cancer Model (Cell Line) | Animal Model | This compound Dose & Regimen | Treatment Duration | Key Efficacy Findings |
|---|---|---|---|---|
| Cervical Cancer (HeLa, C-33A) [2] | Mouse xenograft | 100 mg/kg (in vivo) [2] | Not specified (in vivo) [2] | Significant tumor growth suppression, 100% survival rate [2] |
| Breast Cancer (EMT6) [3] | Mouse xenograft (BALB/c) | 25 mg/kg via intraperitoneal injection every 3 days [3] | 21 days (7 doses total) [3] | Significant inhibition of tumor growth, induction of pyroptosis [3] |
| Lung Cancer (A549) [4] | Mouse xenograft (BALB/c nude) | 40 mg/kg oral, daily [4] | 60 days [4] | Synergistic tumor growth inhibition when combined with DADA [4] |
Research indicates that this compound exerts anti-cancer effects through multiple mechanisms, which are summarized in the pathway diagram below.
Figure 1: Multi-Target Mechanisms of this compound's Anti-Tumor Activity. The diagram illustrates the primary pathways through which this compound is proposed to act, based on current pre-clinical evidence. FBZ: this compound; GLUT1: Glucose transporter 1; HK2: Hexokinase 2; GSDME: Gasdermin E.
This protocol is adapted from studies on cervical cancer (HeLa, C-33A) and other cell lines [2].
This protocol synthesizes methods from published studies in breast and cervical cancer models [2] [3] [4].
While current evidence is promising, significant knowledge gaps must be addressed before this compound can be considered for clinical trials.
This compound represents a compelling case for drug repurposing in oncology due to its low cost, high safety margin in animals, and multi-modal mechanisms of action. The data from case reports and pre-clinical studies provide a foundation for designing rigorous, hypothesis-driven research.
The immediate research priorities should be:
Until robust data from clinical trials are available, the use of this compound in human cancer patients remains experimental and should not replace standard-of-care treatments [7].
The repurposing of veterinary drugs for potential human anticancer applications represents a promising strategy to accelerate therapeutic development while reducing costs associated with traditional drug discovery. Fenbendazole (FBZ), a benzimidazole antiparasitic agent widely used in veterinary medicine, has garnered significant research interest due to its multifaceted antiproliferative properties against various cancer models. The combination of this compound with vitamin E (particularly as a component of the Joe Tippens protocol) has emerged as an area of investigation despite limited mechanistic understanding of their potential interactions. These application notes provide researchers with a comprehensive framework for studying this combination, including detailed protocols, mechanistic insights, and evidence-based guidance for experimental design.
The scientific rationale for investigating this combination stems from both accidental discoveries and deliberate mechanistic studies. A seminal observation reported that this compound administered in conjunction with high-dose vitamins unexpectedly inhibited human lymphoma xenograft growth in SCID mice, whereas neither agent alone produced this effect [1]. This synergistic interaction prompted further investigation into the potential cooperative effects between this compound and vitamin E, with particular interest in their combined impact on cancer cell metabolism, oxidative stress responses, and apoptotic pathways. Subsequent research has begun to elucidate the distinct yet potentially complementary mechanisms through which these compounds may exert anticancer effects.
This compound exhibits multiple anticancer mechanisms through distinct molecular pathways:
Microtubule Disruption: this compound binds to β-tubulin in mammalian cells, disrupting microtubule polymerization and thereby interfering with mitotic spindle formation during cell division. This mechanism shares similarities with established anticancer agents like vinca alkaloids and taxanes, ultimately leading to G2/M cell cycle arrest and apoptosis [2] [3]. Studies demonstrate that this compound induces mitotic catastrophe characterized by multinucleated giant cells, DNA polyploidization, and G2/M cycle arrest in human ovarian cancer cells [4].
Metabolic Modulation: this compound significantly impairs cancer cell glucose metabolism through dual mechanisms: downregulation of GLUT1 transporter expression and inhibition of hexokinase II activity [2]. This metabolic disruption leads to reduced glucose uptake and glycolytic flux, effectively starving cancer cells of energy and biosynthetic precursors. The dependence of many cancers on accelerated glycolysis (Warburg effect) makes this particularly relevant for targeting tumor metabolism.
p53 Pathway Activation: this compound induces mitochondrial translocation of p53, activating the p53-p21 pathway and promoting apoptosis in wild-type p53 cancer cells [2]. In p53-deficient models, this compound can still trigger caspase-3-PARP mediated apoptosis and ferroptosis through p53-independent mechanisms [2].
Oxidative Stress Induction: this compound increases reactive oxygen species (ROS) production in cancer cells, activating the MEK3/6-p38MAPK pathway and enhancing apoptotic cell death [2] [5]. Triple-negative breast cancer cells (MDA-MB-231) show particular vulnerability to this compound-induced oxidative stress compared to other breast cancer subtypes [5].
Vitamin E (particularly α-tocopherol) contributes several potential anticancer mechanisms:
Antioxidant Function: As a lipid-soluble antioxidant, vitamin E neutralizes reactive oxygen species and reduces lipid peroxidation in cellular membranes. Paradoxically, at high concentrations, vitamin E may also generate pro-oxidant effects that could enhance cancer cell oxidative stress [1].
Signal Transduction Modulation: Vitamin E suppresses NFκB activation, downregulating proapoptotic and prometastatic proteins in cancer cells [1]. This suppression may complement this compound's effects on other signaling pathways.
Membrane Stability: By integrating into lipid bilayers, vitamin E may influence membrane fluidity and receptor function, potentially affecting drug uptake and intracellular trafficking.
The combination of this compound and vitamin E may interact through several potential mechanisms:
Metabolic Stress Amplification: this compound-induced glucose deprivation may render cancer cells more vulnerable to additional oxidative stress, potentially enhanced by vitamin E's pro-oxidant capacity at high doses [1] [2].
Apoptotic Pathway Cooperation: this compound's activation of p53 and caspase pathways may synergize with vitamin E's modulation of NFκB and other survival signals, lowering the threshold for apoptosis induction [1] [2].
Microenvironment Modification: Vitamin E may alter tumor membrane characteristics, potentially improving this compound penetration or intracellular accumulation, though this remains theoretically speculative.
The following diagram illustrates the proposed synergistic mechanisms between this compound and vitamin E in cancer cells:
Diagram 1: Proposed synergistic mechanisms of this compound and vitamin E combination therapy in cancer cells. This compound (yellow) targets multiple cellular processes including microtubule function, metabolism, and oxidative stress, while vitamin E (yellow) modulates signaling and membrane properties. Their convergence on cell death and growth inhibition pathways (blue) suggests potential synergistic interactions.
The anticancer effects of this compound, both alone and in combination approaches, have been evaluated in various cancer models with differing outcomes:
Table 1: Summary of Key Preclinical Studies on this compound in Cancer Models
| Cancer Type | Model System | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Human Lymphoma | SCID mice xenograft | 150 ppm in diet + vitamin supplementation | Significant tumor growth inhibition only with this compound + vitamins combination; no effect with either agent alone | [1] |
| Mouse Mammary Tumor | EMT6 cell culture & solid tumors | 10-100 μM in vitro; intensive in vivo regimens | Cytotoxicity in vitro especially under hypoxia; no antitumor effects in vivo as single agent | [3] |
| Ovarian Cancer | A2780 & SKOV3 cells; mouse xenograft | 0.04-100 μM in vitro; oral administration in vivo | Dose-dependent proliferation inhibition; promoted apoptosis via mitotic catastrophe; inhibited tumor growth in vivo | [4] |
| Triple-negative Breast Cancer | MDA-MB-231 & MCF-7 cells | 1-10 μM for 48 hours | Selective cytotoxicity against MDA-MB-231 cells; induced oxidative stress; minimal effects on normal breast epithelial cells | [5] |
| Mouse Lymphoma | EL-4 cells; syngeneic mouse model | 25 mg/kg IP injection days 0,3,6 | No anticancer effects in vivo despite efficacy in vitro; increased PD-L1 expression and M2 macrophages in TME | [6] |
| Colorectal Cancer | 5-FU resistant cells | 1-10 μM for 48-72 hours | Overcame 5-FU resistance; induced p53-independent ferroptosis-augmented apoptosis | [2] |
While randomized controlled trials are lacking, several case reports describe anticancer activity in humans:
Renal Cell Carcinoma: A 63-year-old male with metastatic clear cell RCC experienced near-complete resolution of renal mass and metastases after receiving three doses of nivolumab combined with this compound 1g three times weekly [7]. The patient had previously progressed on multiple targeted therapies (pazopanib, cabozantinib).
Urothelial Carcinoma: A 72-year-old male with metastatic urethral carcinoma achieving complete radiographic response of aortocaval lymph node after adding this compound 1g three times weekly to a regimen of vitamin E, curcumin, and CBD oil [7]. The patient had previously received multiple chemotherapy regimens and immunotherapy.
Bladder Cancer: A 63-year-old female with locally advanced urothelial carcinoma with squamous and sarcomatoid differentiation showed complete resolution of a 7.5 cm bladder mass after TURBT and chemotherapy (AMVAC) with concurrent this compound 1g three times weekly [7].
These clinical observations, while promising, represent anecdotal evidence and require validation through controlled clinical trials.
Purpose: To evaluate the cytotoxic effects of this compound and vitamin E alone and in combination.
Materials:
Procedure:
Expected Results: this compound alone should show dose-dependent cytotoxicity with IC50 values typically between 1-10 μM in sensitive cell lines [4] [5]. Vitamin E may show limited cytotoxicity alone but may enhance this compound effects in certain cell lines.
Purpose: To assess cell cycle distribution following combination treatment.
Materials:
Procedure:
Expected Results: this compound treatment should increase the proportion of cells in G2/M phase, indicating cell cycle arrest [4]. Combination with vitamin E may enhance or modify this effect.
Purpose: To evaluate antitumor efficacy of this compound and vitamin E combination in vivo.
Materials:
Procedure:
Expected Results: Variable outcomes expected depending on cancer model. The original study showing combination efficacy used this compound (150 ppm) in diet with vitamin supplementation in lymphoma xenografts [1], while other studies showed no single-agent activity in mammary tumor models [3].
The following diagram illustrates the overall experimental workflow for evaluating the this compound and vitamin E combination:
Diagram 2: Experimental workflow for evaluating this compound and vitamin E combination effects. The comprehensive approach includes both in vitro mechanistic studies and in vivo efficacy evaluation to fully characterize the therapeutic potential and mechanisms of action.
Table 2: Safety and Toxicity Considerations for this compound and Vitamin E
| Parameter | This compound | Vitamin E |
|---|---|---|
| Reported Adverse Effects | Mild diarrhea, stomach discomfort, reversible liver enzyme elevation [8] | Generally well-tolerated; potential pro-oxidant effects at high doses |
| Dosing Considerations | 222-444 mg daily in humans (anecdotal); 25-50 mg/kg in mice [9] [8] | 400-800 IU daily in combination protocols [9] |
| Metabolism | Hepatic (CYP3A4, FMO); converted to oxfendazole (active metabolite) [2] | Hepatic processing; potential interactions with drug-metabolizing enzymes |
| Special Populations | Use caution with severe liver/kidney impairment; limited data in pregnancy | Generally safe profile; monitor with anticoagulant therapy |
| Drug Interactions | Potential interaction with same metabolic pathways; no well-documented drug interactions [8] | Potential interaction with anticoagulants; theoretical effects on chemotherapy |
Current research on this compound and vitamin E combination therapy faces several significant limitations:
Inconsistent Efficacy: Preclinical results show substantial variability across different cancer types and model systems [1] [6] [3]. The basis for this heterogeneity (metabolic differences, tumor microenvironment factors, genetic variations) requires systematic investigation.
Mechanistic Uncertainty: The precise molecular basis for potential synergistic effects between this compound and vitamin E remains poorly characterized. The original observation of combination efficacy used multi-vitamin supplementation rather than vitamin E alone [1], complicating mechanistic interpretations.
Pharmacokinetic Challenges: this compound has poor water solubility and limited oral bioavailability [2], which may compromise consistent dosing and tissue exposure in experimental systems and human use.
Immune Modulation Effects: Recent evidence suggests this compound may alter tumor immune microenvironments by increasing PD-L1 expression and promoting M2 macrophage polarization [6], potentially creating immunosuppressive conditions that could counteract direct anticancer effects.
The investigation of this compound and vitamin E as potential anticancer agents represents both promise and challenge. While mechanistic studies provide compelling rationale for combination approaches—particularly through simultaneous targeting of microtubule function, cancer metabolism, and oxidative stress pathways—the experimental evidence remains mixed and incomplete. Researchers should approach this combination with careful consideration of model system selection, pharmacokinetic optimization, and appropriate outcome measures.
Priority research directions should include:
The this compound and vitamin E combination exemplifies both the opportunities and complexities in drug repurposing approaches for oncology. While preliminary evidence justifies further investigation, researchers should maintain scientific rigor in experimental design and interpretation to properly evaluate the therapeutic potential of this combination strategy.
Fenbendazole is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine. Recent research has revealed its significant repurposing potential in human oncology, demonstrating anticancer activity against various cell lines, including chemotherapy-resistant strains, through mechanisms such as microtubule destabilization, glycolysis inhibition, and induction of apoptosis and pyroptosis [1] [2]. However, its therapeutic potential is severely limited by extremely poor aqueous solubility (0.3 µg/mL), which results in low dissolution rate and inadequate oral bioavailability [3] [4]. These application notes provide detailed, evidence-based formulation strategies and experimental protocols to overcome these biopharmaceutical challenges.
Multiple advanced formulation approaches have been investigated to enhance the solubility and dissolution rate of this compound. The table below summarizes the most promising strategies and their quantitative performance:
Table 1: Comparison of this compound Bioavailability Enhancement Strategies
| Formulation Strategy | Key Composition | Solubility/Dissolution Enhancement | Relative Bioavailability | Key Advantages |
|---|---|---|---|---|
| Cyclodextrin Complexation [4] | Methyl-β-cyclodextrin inclusion complex | 20.21 mg/mL (∼60,000-fold increase) | 138-169% for FBZ & metabolites | Massive solubility increase; suitable for injectable formats |
| Polymeric Microparticles [5] [6] | Chitosan crosslinked with Na₂SO₄ or TPP | Significantly improved dissolution profile vs. pure FBZ | Not quantified in vivo | Amorphous state stabilization; mucoadhesive properties |
| Nanocrystal Formulations [7] | Poloxamer 188-stabilized nanocrystals | >80% dissolved in 60 min (vs. <20% for conventional) | 2.3-fold increase (AUC) in sheep | High drug loading; rapid onset of action |
| Polymer-based Amorphization [3] | Soluplus via ultrasonication/microfluidization | Significant enhancement in wet state; lost upon drying | Not quantified | Amphiphilic polymer enables micelle formation |
This protocol achieves the most dramatic solubility enhancement reported for this compound [4].
3.1.1 Materials
3.1.2 Complexation Procedure
3.1.3 Critical Parameters
This protocol utilizes a Design of Experiments (DoE) approach to optimize polymeric microparticles for enhanced dissolution [5] [6].
3.2.1 Materials
3.2.2 Preparation Procedure
3.2.3 DoE Optimization A fractional factorial design with five factors at two levels is recommended:
This protocol produces self-dispersible nanocrystals with enhanced bioavailability, validated in a sheep model [7].
3.3.1 Materials
3.3.2 Nanocrystal Production
3.3.3 Critical Parameters
Figure 1: Formulation strategy selection pathway for this compound bioavailability enhancement.
Figure 2: Comprehensive experimental workflow for this compound formulation development.
Successful enhancement of this compound bioavailability requires careful selection of formulation strategies based on the intended route of administration and desired pharmacokinetic profile. The protocols outlined herein provide robust, experimentally validated approaches to overcome the significant solubility limitations of this promising drug candidate. Cyclodextrin complexation currently offers the most dramatic solubility enhancement, while nanocrystal and amorphous polymeric systems provide excellent options for oral delivery with proven bioavailability improvements. Further research is needed to optimize these formulations for human use and evaluate their efficacy in disease-specific models.
The table below summarizes the key parameters from studies that employed intraperitoneal injection of fenbendazole in mouse models.
| Study Model | Dosage & Regimen | Formulation & Vehicle | Reported Outcome |
|---|---|---|---|
| Mouse Mammary Carcinoma (EMT6 cells) [1] | 12.5, 25, or 50 mg/kg; every 3 days for 21 days (7 doses total) | Dissolved in DMSO, then diluted in normal saline [1] | Significant, dose-dependent inhibition of tumor growth; 25 mg/kg showed the most prominent effect [1]. |
| Mouse Lymphoma (EL-4 cells) [2] | 50 mg/kg; on days 0, 3, and 6 post-tumor inoculation | Information on vehicle not fully specified in provided excerpts [2] | No significant antitumor effect observed in this specific model [2]. |
For researchers aiming to replicate or adapt these protocols, the following details and considerations are crucial.
This study provides a replicable methodology for evaluating this compound's efficacy:
A major hurdle for parenteral administration of this compound is its extremely poor solubility in water (0.3 µg/mL) [3]. The use of DMSO as a initial solvent, followed by dilution in saline, is a common strategy to overcome this for preclinical IP studies [1]. Recent research is focused on developing more advanced formulations, such as methyl-β-cyclodextrin inclusion complexes, which have increased this compound's water solubility to 20.21 mg/mL, making future injectable formulations more feasible [3].
It is vital to note that this compound's efficacy is highly model-dependent. While one study showed strong tumor growth inhibition in a mammary carcinoma model [1], another found no anticancer effects in a mouse lymphoma model, suggesting the tumor microenvironment may influence the response [2]. Furthermore, some studies conclude that this compound provides no evidence of value in cancer therapy [4], highlighting the need for more research.
The diagram below outlines a general workflow for conducting an in vivo efficacy study using intraperitoneal this compound.
The repurposing of this compound as an anticancer agent is still in early stages. Future research should focus on:
The following table summarizes the current preclinical evidence on fenbendazole's effects and its associated hepatotoxicity risks.
| Evidence Type | Key Findings on Toxicity | Relevant Model/Context | Citation |
|---|---|---|---|
| In Vivo Efficacy & Safety | Oral administration inhibited tumor growth in a mouse xenograft model; no overt systemic toxicity was reported. | Mouse model of ovarian cancer | [1] |
| In Vitro Cytotoxicity | Inhibited proliferation and promoted apoptosis in a dose-dependent manner. | Human ovarian cancer (A2780, SKOV3) and cervical cancer (HeLa) cell lines | [1] [2] |
| Mechanistic Insight | Induced oxidative stress and modulated the MEK3/6-p38-MAPK signaling pathway. | Human cervical cancer (HeLa) cells | [2] |
| Hepatotoxicity Biomarkers | General review: Elevated ALT, AST, and ALP are primary biomarkers for detecting hepatocyte necrosis and inflammation. | Drug-Induced Liver Injury (DILI) in humans | [3] [4] |
| Advanced Toxicity Model | A method using human pluripotent stem cell-derived hepatic organoids co-cultured with non-parenchymal cells to predict DILI by analyzing oxidative stress and inflammatory markers. | In vitro human hepatic organoid model | [5] |
For researchers needing to evaluate the potential hepatotoxicity of this compound or its analogs, the following protocol, adapted from a 2025 study, provides a robust, human-relevant in vitro model [5].
Title: Hepatotoxicity Evaluation Using Human Pluripotent Stem Cell Derived Hepatic Organoids (HOs)
Objective: To predict Drug-Induced Liver Injury (DILI) by measuring endpoints related to oxidative stress, inflammation, and liver function.
Methodology Details:
Model System:
Compound Treatment:
Sampling and Endpoint Analysis:
Data Analysis:
For ongoing experiments, monitoring traditional biomarkers of liver injury is crucial. The table below lists the primary biomarkers and their clinical significance.
| Biomarker | Full Name | Clinical Significance in Hepatotoxicity | Notes |
|---|---|---|---|
| ALT | Alanine Aminotransferase | Highly specific marker for hepatocyte necrosis and inflammation. | Considered a more liver-specific marker than AST. |
| AST | Aspartate Aminotransferase | Marker for hepatic and other tissue damage (e.g., cardiac, muscle). | An AST:ALT ratio can help differentiate causes of injury. |
| ALP | Alkaline Phosphatase | Marker for cholestatic injury (impaired bile flow). | Elevation should be accompanied by GGT to confirm hepatic origin. |
| Total Bilirubin | - | Functional marker; elevation indicates severity of liver injury. | Hyperbilirubinemia with elevated ALT is a sign of severe DILI. |
Based on the mechanisms of action and hepatotoxicity, here are potential areas for mitigation:
The following diagram illustrates the experimental workflow for evaluating hepatotoxicity using the advanced organoid model.
The combination of Fenbendazole (FZ) and Diisopropylamine Dichloroacetate (DADA) is being investigated as a repurposed cancer therapy. The synergy between these drugs works on multiple levels:
The diagram below illustrates how FZ and DADA work together to induce cancer cell death.
For easy comparison, the tables below summarize the quantitative findings and experimental conditions from pivotal studies.
Table 1: Summary of Key In Vivo Findings
| Study Model | Treatment Groups | Key Efficacy Findings | Key Safety/Toxicity Findings |
|---|
| A549 lung cancer in BALB/c nude mice [3] [4] [2] | • FZ (40 mg/kg) • DADA (100 mg/kg) • FZ (40 mg/kg) + DADA (100 mg/kg) | • Combination: 50% complete tumor regression. • FZ alone: 0% complete regression. • DADA alone: 11.1% complete regression. | • No adverse effects on body weight. • No negative impact on liver or kidney function markers. • Improved safety profile compared to single agents. |
Table 2: Experimental Protocol for In Vivo Assessment
| Protocol Aspect | Detailed Description |
|---|---|
| Animal Model | Immunodeficient BALB/c nude mice (Foxn1nu) [4] [2]. |
| Cell Line & Inoculation | Human A549 lung cancer cells; 2×10^6 cells injected subcutaneously into the right flank [4] [2]. |
| Treatment Start & Groups | Treatment began when tumor volume reached ~50 mm³. Animals were randomized into 8 groups (including healthy control, tumor control, cisplatin control, and various FZ/DADA single and combination groups) [4] [2]. |
| Dosing & Administration | Effective Combination: FZ (40 mg/kg) + DADA (100 mg/kg). Both were administered orally, daily for 60 days [3] [2]. |
| Monitoring | Efficacy: Tumor volume measurement. Safety: Body weight, movement, response to stimuli, skin color, feces. Post-study analysis of blood (for hematology and clinical chemistry) and organs [4] [2]. |
Q1: What is the evidence that DADA specifically reduces this compound-induced hepatotoxicity? While the primary cited studies note that the FZ-DADA combination showed no adverse effects on liver function in mice and that DADA is known for its hepatoprotective properties [3] [4] [2], the search results do not contain detailed data on liver histopathology or specific liver enzyme profiles comparing FZ alone to the combination. Further investigation into these mechanistic toxicology details is recommended.
Q2: How should liver safety be monitored in pre-clinical studies with this combination? Best practices for assessing Drug-Induced Liver Injury (DILI) in pre-clinical and clinical trials involve monitoring specific clinical measures and laboratory parameters [5]. Key elements include:
Q3: Are there any known analytical challenges for quantifying this compound and its metabolites? Yes, benzimidazole drugs like this compound and albendazole can present analytical challenges. Key considerations include:
The table below summarizes key strategies identified in recent literature for enhancing the water solubility of fenbendazole (FBZ).
| Method | Key Excipient/Technique | Reported Solubility | Key Findings & Notes |
|---|---|---|---|
| Cyclodextrin Complexation [1] | Methyl-β-cyclodextrin | 20.21 mg/mL | Most significant improvement reported (~60,000-fold). Confirmed by DSC, SEM, and NMR. |
| Particle Size Reduction [2] | Microfluidization / Ultrasonication | Marginal increase | Improvement is not retained after drying (freeze-drying or concentration). |
| Polymer-Based (Wet Formulation) [2] | Soluplus + Microfluidization/Ultrasonication | Greater enhancement (wet) | Significant improvement in wet state; lost completely upon drying. |
| Co-solvent Systems [3] | Aprotic solvents (NMP) & protic co-solvents | Positive correlation with solvent ratio | Solubility increases with temperature and mass fraction of the organic solvent. |
This protocol, which achieved a solubility of 20.21 mg/mL, is adapted from Ding et al. (2024) [1].
The following workflow outlines the key steps for preparing and validating the inclusion complex:
This protocol is based on the study investigating microfluidization and ultrasonication [2].
Q1: My formulation showed great solubility enhancement in suspension, but after freeze-drying, the solubility is poor again. Why?
Q2: Why is improving this compound's solubility so important for its potential as an anti-cancer drug?
Q3: Besides solubility, what are the proposed anti-cancer mechanisms of action of this compound?
This compound is a broad-spectrum benzimidazole anthelmintic. Its primary mechanism of action involves binding to parasite beta-tubulin, disrupting microtubule polymerization and inhibiting glucose uptake [1]. While not approved for human use, its potential for drug repurposing in cancer therapy is under investigation due to its effects on similar cellular pathways in cancer cells [1].
In parasitology, resistance is a growing, urgent problem. Recent surveys confirm that This compound resistance has emerged in major ascarid parasites of poultry and small ruminants [2] [3] [4]. A 2025 study in Southern New England small ruminants showed an average fecal egg count reduction of only 41%, far below the clinical threshold of 90% [3].
The molecular mechanisms of benzimidazole resistance in ascarids are not fully defined and appear to be more complex than in other nematodes [4].
The following diagram illustrates the core mechanisms of action and potential resistance pathways based on current research.
The FECRT is the gold standard field test for anthelmintic efficacy in live animals [3].
FECR (%) = [(Mean Pre-Tx FEC - Mean Post-Tx FEC) / Mean Pre-Tx FEC] * 100This protocol is for investigating novel resistance mechanisms beyond classical beta-tubulin mutations [5].
Sustainable control cannot depend on chemicals alone. The following table summarizes a multi-pronged approach [4] [7].
| Strategy | Description | Benefit |
|---|---|---|
| Strategic Drug Rotation | Use of the triple-class protocol (Benzimidazoles, Imidazothiazoles, Macrocyclic Lactones) concurrently or in rotation [7]. | Reduces selection pressure on any single drug class. |
| Pasture & Grazing Management | Implement rotational grazing, avoid overgrazing, and cut hay to let pastures rest [6]. | Disrupts parasite life cycles, reducing reinfection. |
| Selective & Targeted Treatment | Treat only animals showing clinical signs of infection or those in high-risk groups (young, immunocompromised) [7]. | Maintains a population of drug-susceptible parasites in "refugia". |
| Genetic & Diagnostic Monitoring | Use molecular diagnostics (when available) based on resistance markers and conduct annual FECRT surveillance [5]. | Enables evidence-based treatment decisions and tracks resistance spread. |
Q1: Is this compound resistance reversible? Yes, there is potential for reversibility. By improving management practices (e.g., targeted treatment) to allow susceptible parasite populations to increase and "dilute" the resistant ones, the overall resistance in a population can be reduced over time [6].
Q2: Are the mechanisms of this compound's anti-parasitic and potential anti-cancer actions related? Yes, they share a common foundation in microtubule disruption. In parasites, this leads to impaired feeding and death. In cancer cells, it causes G2/M cell cycle arrest, disrupts cellular metabolism (e.g., inhibits GLUT transporters and glycolysis), and induces apoptosis [1] [8]. However, the specific cellular contexts and outcomes are vastly different.
Q3: What is the primary research gap in understanding this compound resistance in poultry ascarids? The primary gap is the lack of a consistently identified molecular marker. Unlike in small ruminant nematodes, classical beta-tubulin mutations are not reliable predictors in A. galli and H. gallinarum. Research is now focused on identifying alternative mechanisms, such as drug efflux and metabolic adaptation, using transcriptomics and functional genomics [4].
The table below summarizes the primary dose-limiting toxicities and associated risk factors identified in animal studies and case reports.
| Toxicity Type | Clinical Manifestation / Key Findings | Species Reported | Risk Factors / Context |
|---|---|---|---|
| Bone Marrow Suppression | Pancytopenia (anemia, leukopenia, thrombocytopenia); bone marrow hypoplasia [1] [2]. | Dogs, birds, reptiles, rabbits, porcupines [1] [2]. | Duration of treatment (>3-5 days; cases with 5-14 day courses) [2]. High doses or prolonged administration [1]. |
| Hepatotoxicity | Elevated liver enzymes; liver dysfunction; promoted liver tumors in rat studies [1] [3] [4]. | Rats, humans (case report) [3] [4]. | Pre-existing liver conditions; use as a tumor promoter after specific initiators [3]. |
| Drug Interactions | Antagonized antitumor effects of nitroglycerin + metformin and disulfiram + metformin combinations [3]. Blocked by NF-κB activator mebendazole [3]. | Hamster fibrosarcoma models [3]. | Use within complex combination regimens without full pathway analysis. |
| Immune Modulation | Reduced disease in autoimmune encephalitis and spinal cord injury models; altered lymphocyte populations and cytokines [1]. | Mouse, rat models [1]. | May confound research outcomes in immunology or disease models [1]. |
For researchers designing experiments involving this compound, the following protocols and monitoring strategies are recommended to manage toxicity.
Implementing a robust monitoring plan is crucial for detecting toxicity early.
The diagram below outlines the key molecular pathways implicated in this compound's anticancer effects and its primary toxicity, providing a visual framework for experimental planning.
Q: What is the most critical factor in managing this compound toxicity in a research setting? A: The most critical factor is strictly limiting the duration of administration. The strongest evidence for bone marrow toxicity, the dose-limiting effect, is associated with courses longer than 3-5 days [2]. Implementing a baseline and periodic hematological monitoring protocol is also essential.
Q: Does this compound have pro-tumor or tumor-promoting effects? A: The evidence is mixed and context-dependent. Some animal studies have concluded it can act as a tumor promoter when given after specific tumor-initiating substances [3]. One study in mice found cancers grew faster with this compound alone, though the combination with a specific vitamin mix inhibited growth [8]. This highlights the need for carefully controlled experiments.
Q: What are the key considerations for designing an in vivo study with this compound? A: Key considerations include:
The table below summarizes key quantitative findings from recent preclinical studies on different administration routes. This data is crucial for selecting an appropriate route and dosage.
| Administration Route | Experimental Model | Optimal Protocol / Concentration | Efficacy | Safety & Key Considerations | Source |
|---|---|---|---|---|---|
| Oral Administration | Goldfish (Carassius auratus), infected with G. kobayashii | 20 mg/kg body weight, for 3 consecutive days [1] [2] | 83.35% (Day 3); 96.28% (Day 7 post-treatment) [1] [2] | Transient oxidative stress; mild, reversible liver/gill alterations; recovery by Day 15 [1] [2] | |
| Bath Administration (Prolonged) | Goldfish (Carassius auratus), infected with G. kobayashii | 0.02 mg/L for 48 hours [1] [2] | 98.58% [1] [2] | Narrow safety margin: 96h LC50 = 0.039 mg/L. Caution required for extended exposure [1] [2] | |
| Bath Administration (Short) | Goldfish (Carassius auratus), infected with G. kobayashii | 0.06 mg/L for 6 hours, followed by 18h recovery in fresh water [1] [2] | Complete parasite elimination [1] [2] | Safer profile compared to prolonged baths; avoids prolonged toxicity risk [1] [2] | |
| Oral (with Metabolic Inhibitor) | Horses | 10 mg/kg in unfed animals, co-administered with piperonyl-butoxide [3] | Significantly increased AUC and Cmax of active metabolites [3] | Fasting and metabolic inhibition potently enhance systemic drug exposure [3] |
For researchers looking to replicate or adapt these studies, here are the detailed methodologies.
This protocol is designed for treating gyrodactylid monogeneans in fish and can serve as a model for oral efficacy studies.
This bath method is highly effective for ectoparasites while improving safety by limiting exposure time.
To help visualize the drug's mechanism and the experimental flow, here are two diagrams.
This diagram illustrates the known mechanisms in parasites and the proposed pathways being researched in cancer biology.
This flowchart outlines a standard preclinical workflow for evaluating this compound, as described in the 2025 goldfish studies [1] [2].
Q1: How can we optimize the systemic exposure of this compound in animal models? Research in horses indicates that systemic exposure (AUC) to active benzimidazole moieties is nearly 4 times higher in unfed animals compared to fed ones [3]. Furthermore, co-administration with the metabolic inhibitor piperonyl-butoxide significantly increases the AUC and Cmax by reducing oxidative metabolism in the liver [3]. Therefore, for systemic targets, administering this compound to fasted animals is a critical strategy.
Q2: Does this compound have a significant impact on the host's gut microbiome? A 2018 study on horses found that this compound treatment caused no significant changes in the bacterial communities, ciliate protozoal populations, or major metabolite profiles of the hindgut, as analyzed by T-RFLP and FT-IR [4]. This suggests its effects are highly specific to the target parasites with minimal secondary impact on the gut microbiome, at least in this species.
Q3: What is the current outlook on this compound resistance and how is the field adapting? Parasite resistance, particularly in sectors like equine medicine, is a well-documented market restraint [5]. The field is moving towards combination therapies (e.g., this compound with praziquantel) and innovative formulations like sustained-release and microencapsulated products to overcome resistance, improve efficacy, and ensure compliance [5] [6].
The table below summarizes the primary compounds of interest, their biological activities, and key analytical considerations.
| Compound Name | Relationship to Fenbendazole | Postulated Anticancer Activity | Notes for Researchers |
|---|---|---|---|
| This compound (FBZ) | Parent Drug | Microtubule destabilization; Inhibition of glucose uptake (GLUT1, Hexokinase); Induction of apoptosis & ferroptosis; p53 activation [1]. | Poor water solubility can limit therapeutic performance; requires administration with fat for optimal absorption [1] [2]. |
| Oxfendazole (OFZ) | Primary Sulfoxide Metabolite | Considered the primary metabolite responsible for the biological activity of this compound [1]. | Rapidly formed from FBZ by flavin-monooxygenase (FMO) and CYP3A4 enzymes [1]. |
| This compound Sulfone (FBZSO2) | Sulfone Metabolite | Predominates in plasma after administration; biological activity profile may differ from FBZ and OFZ [1]. | Formed via further oxidation; can be a significant residue in tissue analysis [1] [3]. |
This HPLC-MS-MS method, adapted from a study on red grouse liver tissue, can be a starting point for protocol development [3].
The following diagram illustrates the metabolic pathway of this compound and its active metabolites, which is key to understanding its activity.
Issue: Inconsistent Therapeutic Outcomes in Animal Models
Issue: Low or Undetectable Levels of this compound in Plasma
Issue: Unexplained Toxicity or Myelosuppression
Microtubules are fundamental cytoskeletal components composed of α/β-tubulin heterodimers that play critical roles in cell division, intracellular transport, and cellular structure. These dynamic polymers alternate between growth and shrinkage phases through a process called dynamic instability, which is regulated by GTP hydrolysis on the β-tubulin subunit and various microtubule-associated proteins [1]. The crucial role of microtubules in mitosis makes them attractive targets for anticancer therapies, with microtubule-targeting agents (MTAs) representing one of the most successful classes of first-line cancer treatments [2].
MTAs are broadly classified into two categories based on their effects on microtubule dynamics: microtubule-stabilizing agents (MSAs) that promote tubulin polymerization and stabilize the resulting microtubules, and microtubule-destabilizing agents (MDAs) that inhibit tubulin polymerization and promote microtubule disassembly [2]. Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is the prototypical MSA and has been used for decades to treat various solid tumors. In contrast, fenbendazole—a benzimidazole anthelmintic used primarily in veterinary medicine—has more recently been investigated for its potential anticancer properties as a moderate microtubule-destabilizing agent [3] [4]. This comparison guide examines the mechanistic differences, experimental evidence, and therapeutic implications of these two distinct microtubule-targeting compounds.
The fundamental distinction between this compound and paclitaxel lies in their opposing effects on microtubule dynamics resulting from binding to different sites on the tubulin dimer:
Paclitaxel binds specifically to the taxane site on β-tubulin, located on the luminal surface of microtubules. Upon binding, paclitaxel stabilizes the microtubule lattice by promoting tubulin polymerization and suppressing dynamic instability. Structural studies reveal that paclitaxel binding stabilizes the M-loop of β-tubulin, enhancing lateral contacts between protofilaments and effectively "locking" the microtubule in a stabilized state resistant to depolymerization [5]. This stabilization leads to mitotic arrest at the metaphase-anaphase transition, ultimately triggering apoptotic cell death [6] [2].
This compound binds to the colchicine site on β-tubulin, which is distinct from the taxane binding site. Unlike colchicine and its derivatives which show acute human toxicity, this compound exhibits a moderate microtubule destabilizing effect without complete disruption of the microtubule network [3]. This binding results in partial inhibition of tubulin polymerization and causes a distorted microtubule framework in cells, but the effect is notably less pronounced than with other microtubule-destabilizing agents like nocodazole or colchicine [3] [2].
Table 1: Comparison of Molecular Binding Characteristics
| Parameter | This compound | Paclitaxel |
|---|---|---|
| Primary binding site | Colchicine site on β-tubulin | Taxane site on β-tubulin |
| Effect on microtubules | Moderate destabilization | Strong stabilization |
| Binding affinity | Moderate | High |
| Effect on tubulin polymerization | Partial inhibition | Strong promotion |
| Impact on microtubule network | Partial alteration | Hyper-stabilization |
Beyond their direct effects on microtubules, both compounds influence multiple cellular pathways that contribute to their anticancer effects:
This compound exhibits pleiotropic effects on cancer cells, simultaneously targeting multiple cellular pathways. It induces mitochondrial translocation of p53, activating the p53-p21 pathway and promoting apoptosis. Additionally, this compound modulates cellular metabolism by downregulating glucose transporter (GLUT) expression and inhibiting hexokinase II (HKII), a key glycolytic enzyme. This dual targeting of microtubules and energy metabolism is particularly effective against cancer cells that rely heavily on glycolysis (the Warburg effect) [3] [7]. This compound treatment also generates reactive oxygen species (ROS) and activates the MEK3/6-p38MAPK pathway, further enhancing apoptosis [7].
Paclitaxel primarily exerts its effects through mitotic arrest resulting from microtubule stabilization. By suppressing microtubule dynamics, paclitaxel activates the spindle assembly checkpoint, preventing progression from metaphase to anaphase. Prolonged mitotic arrest triggers mitotic catastrophe and subsequent apoptosis through mitochondrial pathways [6]. Unlike this compound, paclitaxel does not directly target glucose metabolism, though secondary metabolic changes may occur as consequences of cell cycle arrest and death signaling.
The following diagram illustrates the key cellular pathways affected by this compound and paclitaxel:
Comprehensive in vitro studies have quantified the anticancer effects of both compounds across various cancer cell lines:
This compound demonstrates concentration-dependent cytotoxicity against human non-small cell lung carcinoma (NSCLC) A549 cells at micromolar concentrations (1-10 μM). Treatment with 1 μM this compound for 24 hours caused partial alteration of the microtubule network without complete disruption, consistent with its moderate microtubule-destabilizing activity [3]. In EMT6 mouse mammary tumor cells, intensive this compound treatments produced significant toxicity that increased with incubation time and was enhanced under severe hypoxic conditions [8]. Cell cycle analysis revealed that this compound treatment causes G2/M phase arrest, with increased expression of cyclin B1/CDK1 and up-regulation of phospho-histone H3 (Ser10), indicating mitotic arrest [3] [9].
Paclitaxel exhibits potent antiproliferative activity at nanomolar concentrations (typically 10-100 nM) against a wide spectrum of cancer cells. In paclitaxel-sensitive yeast strains engineered to express mammalian-like β-tubulin, treatment with 25 μM paclitaxel resulted in stabilization of cytoplasmic microtubules that resisted cold-induced depolymerization and caused a significant increase in large-budded cells with 2N DNA content, consistent with mitotic block [6]. Paclitaxel treatment leads to microtubule bundle formation and complete disruption of normal mitotic spindle function, causing irreversible mitotic arrest.
Table 2: Comparative In Vitro Efficacy Data
| Parameter | This compound | Paclitaxel |
|---|---|---|
| Effective concentrations | Micromolar (1-10 μM) | Nanomolar (10-100 nM) |
| Effect on cell cycle | G2/M arrest | M-phase arrest |
| Microtubule morphology | Partial disorganization | Bundling and stabilization |
| Impact on tubulin polymerization | ~20-30% inhibition | ~70-90% promotion |
| Time to effect | 8-24 hours | 2-12 hours |
| Hypoxia-selective cytotoxicity | Enhanced under hypoxia | No significant hypoxia selectivity |
In vivo studies reveal important differences in the therapeutic potential and limitations of both compounds:
This compound shows variable in vivo antitumor activity depending on the cancer model and administration protocol. In one study, oral administration of this compound blocked the growth of human NSCLC xenografts in nu/nu mice [3]. However, other studies report limited in vivo efficacy despite promising in vitro activity. In EMT6 mouse mammary tumor models, intensive this compound regimens did not alter tumor growth or increase the antineoplastic effects of radiation [8]. Similarly, in mouse T lymphoma models, this compound treatment failed to inhibit tumor growth despite demonstrating efficacy in vitro, potentially due to immunosuppressive changes in the tumor microenvironment, including increased PD-L1 expression and M2 macrophage polarization [9].
Paclitaxel demonstrates robust in vivo antitumor activity across multiple animal models and human cancers. Its efficacy is well-established in regression of xenograft tumors and is clinically validated in humans. However, paclitaxel treatment faces challenges including dose-limiting toxicities (particularly peripheral neuropathy and myelosuppression) and the development of multidrug resistance mediated by P-glycoprotein overexpression [3] [2]. Unlike this compound, paclitaxel is a substrate for P-glycoprotein, contributing to resistance in cancer cells expressing this efflux transporter.
Researchers employ several well-established methodologies to investigate the effects of compounds on microtubule dynamics:
Immunofluorescence microscopy allows visualization of microtubule network organization in cells. Typically, cells are grown on coverslips, treated with the compound of interest, fixed with paraformaldehyde, permeabilized with Triton X-100, and stained with anti-α-tubulin antibodies followed by fluorescent secondary antibodies. This method revealed that this compound causes partial alteration of the microtubule cage around the nucleus, while paclitaxel induces microtubule bundling and hyper-stabilization [3].
In vitro tubulin polymerization assays quantify effects on tubulin assembly using purified tubulin proteins. These spectrophotometric assays monitor increased turbidity at 350 nm as tubulin polymerizes in glycerol-containing buffers at 37°C. Studies using this method demonstrated that this compound causes mild inhibition of tubulin polymerization, while paclitaxel dramatically accelerates and enhances polymerization [3] [5].
Cell cycle analysis by flow cytometry evaluates mitotic arrest. Cells are fixed in ethanol, treated with RNase, stained with propidium iodide to label DNA content, and analyzed by flow cytometry. This technique revealed that both this compound and paclitaxel increase the G2/M population, though through different mechanisms—this compound through moderate microtubule disruption and paclitaxel through hyper-stabilization [3] [9].
The following diagram illustrates a generalized experimental workflow for investigating microtubule-targeting compounds:
More specialized techniques provide deeper mechanistic insights:
Competitive binding assays determine the binding site on tubulin using fluorescent competitors. For example, a fluorescence-based competitive colchicine binding assay demonstrated that this compound binds to the colchicine site on tubulin [3]. Similarly, competitive binding studies with fluorescent paclitaxel analogs confirm taxane-site binding.
Metabolic assays evaluate effects on glucose metabolism, particularly important for this compound. Glucose uptake can be measured using fluorescent glucose analogs like 2-NBDG, while lactate production assays assess glycolytic flux. These assays confirmed that this compound significantly reduces glucose uptake and lactate production in cancer cells [7].
X-ray fiber diffraction and crystallography provide high-resolution structural information on drug-tubulin interactions. Recent advances have enabled crystal structure determination of tubulin-taxane complexes at 1.9 Å resolution, revealing detailed binding interactions and conformational changes [5].
Both compounds present distinct profiles with complementary strengths and limitations:
This compound offers several potential advantages including low toxicity profile, inexpensive production, and multi-target mechanisms affecting both microtubules and cancer metabolism. Its independence from P-glycoprotein efflux may make it effective against some drug-resistant cancers [3] [7]. However, limitations include variable oral bioavailability, inconsistent in vivo efficacy across cancer models, and potential immunosuppressive effects in the tumor microenvironment [7] [9]. The poor water solubility of this compound presents formulation challenges that may limit systemic delivery to tumors [7].
Paclitaxel benefits from well-established clinical efficacy, potent antitumor activity at low nanomolar concentrations, and extensive clinical experience across multiple cancer types. However, it faces challenges with significant toxicities (neuropathy, myelosuppression), susceptibility to multidrug resistance mechanisms, and formulation limitations requiring solubilizing agents like Cremophor EL that can themselves cause adverse effects [3] [2].
For researchers investigating microtubule-targeting agents, both compounds offer valuable applications:
This compound serves as an interesting tool compound for studying moderate microtubule disruption and its biological consequences. Its multi-target nature makes it valuable for investigating metabolic targeting in cancer, particularly the intersection between microtubule dynamics and glucose metabolism. This compound also represents a promising scaffold for drug development given its safety profile and dual mechanisms, though formulation strategies to improve bioavailability are needed [7].
Paclitaxel remains the gold standard microtubule-stabilizing agent for comparative studies and continues to be valuable for investigating mechanisms of mitotic arrest and apoptosis induction. Structural studies of paclitaxel-tubulin interactions provide foundations for rational drug design of next-generation microtubule-stabilizing agents with improved therapeutic indices [5].
Future research directions include developing analogs with improved properties, combination strategies leveraging complementary mechanisms, and novel formulations to enhance tumor delivery while reducing systemic toxicity. The structural insights from tubulin-taxane complexes [5] may inform the design of hybrid molecules incorporating elements from both compound classes.
Research suggests fenbendazole may fight cancer through several biological pathways. The table below summarizes the key proposed mechanisms and supporting experimental evidence.
| Proposed Mechanism of Action | Experimental Model | Key Findings/Outcomes | Citations |
|---|---|---|---|
| Microtubule Disruption | EMT6 mouse mammary tumor cells in vitro; Human cancer cell lines | Binds to tubulin, destabilizing microtubules; inhibits polymerization; causes cell cycle arrest at G2/M phase. | [1] [2] |
| Metabolic Inhibition (Glycolysis) | Various human cancer cell lines | Inhibits glucose uptake (via GLUT transporters) and key glycolytic enzyme hexokinase II; reduces lactate production. | [1] |
| Induction of Programmed Cell Death | Colorectal cancer (CRC) cells; 5-FU resistant CRC cells | Triggers mitochondrial injury; activates caspase 3-PARP pathway, p53-mediated apoptosis, and p53-independent ferroptosis. | [1] |
| Oxidative Stress Induction | HL-60 cells (leukemia) | Increases reactive oxygen species (ROS), activating the MEK3/6-p38MAPK pathway, inhibiting proliferation. | [1] |
The following diagram illustrates the logical relationship and synergy between these primary mechanisms of action based on the current research.
The tables below summarize quantitative findings from in vitro (cell-based) and in vivo (animal) studies, which form the basis for the proposed anticancer effects.
| Cancer Cell Line | Experimental Protocol | Results | Citations |
|---|---|---|---|
| EMT6 (Mouse Mammary) | Treated with this compound; cytotoxicity and clonogenicity assays under aerobic and hypoxic conditions. | Intensive treatments were toxic; toxicity increased with incubation time and was more effective under severe hypoxia. | [2] |
| SNU-C5 (Colorectal) | Treated with this compound; analysis of apoptosis and cell cycle. | Induced G2/M phase cell cycle arrest and triggered apoptosis. | [1] |
| 5-FU Resistant Colorectal | Treated with this compound; analysis of cell death pathways. | Triggered apoptosis without affecting p53, likely enhancing p53-independent ferroptosis. | [1] |
| Various Cell Lines | Treated with 1 μM and 10 μM this compound; tubulin polymerization and cell cycle analysis. | Showed tubulin destabilization at both concentrations; more cell cycle arrest at 10 μM. | [1] |
| Animal Model | Experimental Protocol | Results & Efficacy | Toxicity & Notes | Citations |
|---|---|---|---|---|
| BALB/c nude mice (A549 Lung Cancer) | Oral FZ (40 mg/kg) alone or combined with DADA (100 mg/kg) daily for 60 days. | Combination group: 50% complete tumor regression. FZ alone: 11.1% regression. DADA alone: 0% regression. | Combination therapy showed superior efficacy and improved safety profile with no adverse effects on body weight or liver/kidney function. | [3] |
| EMT6 Tumor-bearing Mice | Fed this compound-containing diet in "maximally-intensive regimens." | Did not alter the growth of EMT6 tumors or increase the antineoplastic effects of radiation. | Suggested poor absorption may limit efficacy; class of compounds still merits investigation. | [2] |
| SCID mice (Human Lymphoma Xenograft) | Fed this compound-containing diet combined with high-dose vitamins. | Reported inhibition of tumor growth. | Unclear if effect was direct (on tumor) or indirect (via host immune response). | [2] |
The transition from animal models to human application relies heavily on anecdotal reports, as clinical trials are absent. It is crucial to interpret these with caution.
The lack of human clinical trials is the most significant barrier to evaluating this compound's efficacy and safety for cancer treatment.
| Cancer Type / Model | In Vitro Efficacy (Cell Culture) | In Vivo Efficacy (Animal Model) | Key Findings & Proposed Reasons for Discordance |
|---|
| Mouse Lymphoma (EL-4 cells) [1] | Induced G2/M cell cycle arrest and cell death. Decreased cellular metabolic activity. | No effect on tumor growth. Increased PD-L1 and CD86 (immune checkpoints). Increased immunosuppressive M2 macrophages. | Tumors showed a "starry sky" pattern, indicative of high proliferation. The immunosuppressive tumor microenvironment (TME) induced by FBZ may counteract direct cytotoxic effects [1]. | | Epithelial Ovarian Cancer (EOC) [2] | Significantly decreased proliferation of both chemosensitive and chemoresistant cell lines. | No effect with oral administration. No absorption with intraperitoneal administration; drug aggregated in the peritoneal space. | The poor water solubility of FBZ prevents effective systemic absorption, hindering drug delivery to the tumor site [2]. | | Mouse Mammary Tumor (EMT6 cells) [3] | Intensive treatments were toxic, especially under severe hypoxia. | Maximally-intensive regimens did not alter tumor growth. Did not increase the anti-tumor effects of radiation. | The limited absorption from the intestine results in low levels of the drug and its active metabolites in tissue relative to levels within the gut [3]. | | Human Lymphoma (SCID mice) [4] | Information from specific in vitro experiment not available in provided context. | Significant inhibition of tumor growth was observed. | Efficacy was only seen when this compound was combined with high-dose vitamin supplements; the mechanism for this synergy is unknown [4]. |
To help you interpret the data, here is a detailed look at the methodologies used in the key studies cited above.
Protocol for Mouse Lymphoma Study [1]
Protocol for Epithelial Ovarian Cancer Study [2]
Protocol for Mouse Mammary Tumor Study [3]
This compound is proposed to fight cancer through several mechanisms, which are effective in the simple environment of a cell culture but face challenges in a living organism. The diagram below illustrates these mechanisms and the major barriers to in vivo efficacy.
The chart illustrates the core problem: effective mechanisms seen in vitro are blocked by physiological barriers in vivo.
Established Anti-Cancer Mechanisms [5] [6] [7]: In cells, this compound works by:
Primary Reasons for In Vivo Failure:
The consistent in vitro/in vivo discordance points to a critical path forward for research.
The table below summarizes key information for benzimidazoles being investigated for repurposing in oncology.
| Drug Name | Primary Metabolite | FDA Status for Human Use | Reported Anticancer Mechanisms | Key Experimental Evidence |
|---|---|---|---|---|
| Oxfendazole | N/A (metabolite of Fenbendazole) | Not approved; Phase 1 safety trial completed for parasitic use [1] | Information limited; primary active metabolite of this compound, shares its mechanisms [2] | Preclinical data is sparse compared to other benzimidazoles; safety profile established in healthy volunteers [1] |
| This compound | Oxfendazole [2] [3] | Veterinary use only [2] [3] | Microtubule disruption, G2/M cell cycle arrest, apoptosis induction, inhibition of glucose uptake (GLUT1, Hexokinase II) [4] [2] [1] | In vitro & in vivo studies across various cancers (ovarian, cervical, colorectal); inhibits proliferation & induces cell death [4] [1] [5] |
| Mebendazole / Albendazole | N/A | Approved for human parasitic infections [2] [3] | Microtubule disruption, inhibition of oncogenic signaling pathways [6] | Preclinical studies in hematological malignancies and other cancers; clinical trials for some cancer types [6] |
| Bendamustine | N/A | Approved for CLL, MM, and Non-Hodgkin's Lymphoma [6] | DNA alkylation, activation of DNA damage stress response, mitotic checkpoint inhibition [6] | Established clinical efficacy; superior progression-free survival vs. chlorambucil in CLL patients [6] |
Since oxfendazole data is limited, the following detailed methodologies are from key this compound studies, which provide a model for investigating its primary metabolite.
The following diagram illustrates the interconnected anticancer mechanisms reported for this compound, which are relevant for understanding the potential activity of oxfendazole.
For researchers, the most promising path is to design experiments that directly address the identified gaps.
The table below summarizes the key findings from a 2023 study that directly compared the effects of Fenbendazole and CHOP on mouse lymphoma cells and in a mouse model [1].
| Experimental Model | Assessment Metric | This compound (FBZ) Results | CHOP Chemotherapy Results |
|---|---|---|---|
| In Vitro (EL-4 cells) | Metabolic Activity (MTT assay) | Induced cell death and decreased metabolic activity [1] | Decreased metabolic activity (used as positive control) [1] |
| Cell Cycle Analysis | Induced G2/M phase arrest [1] | Information not specified in search results | |
| Immunological Markers | Increased expression of PD-L1 and CD86 [1] | Information not specified in search results | |
| In Vivo (Mouse model) | Anticancer Efficacy | No significant effect on tumor growth [1] | Significant inhibition of tumor growth (used as positive control) [1] |
| Tumor Microenvironment (TME) | Promoted an immunosuppressive TME (high % of M2 macrophages) [1] | Information not specified in search results | |
| Histological Analysis | "Starry sky" pattern (indicative of active proliferation) [1] | Information not specified in search results |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the study.
The following diagrams, created using DOT language, illustrate the proposed mechanisms and experimental findings based on the search results.
The data reveals a critical consideration for drug development: a compound's efficacy in isolated cells does not guarantee success in a living organism [1]. The stark contrast between this compound's in vitro and in vivo performance underscores the profound influence of the tumor microenvironment (TME) on treatment outcomes.
The table below compares the primary mechanisms of action for fenbendazole and common classes of conventional chemotherapy.
| Feature | This compound | Conventional Chemotherapy (Microtubule Inhibitors) |
|---|---|---|
| Primary Drug Class | Benzimidazole anthelmintic [1] [2] | Taxanes (e.g., Paclitaxel), Vinca Alkaloids (e.g., Vinblastine) [2] |
| Molecular Target | β-tubulin [2] | β-tubulin [2] |
| Effect on Microtubules | Destabilization / Depolymerization [2] | Stabilization (Taxanes) or Destabilization (Vinca Alkaloids) [2] |
| Additional Key Mechanisms | - Inhibits glucose uptake (GLUT1/4 transporters) [3] [2]
The following diagram summarizes the multi-targeted anticancer mechanisms of this compound identified in preclinical studies.
This table contrasts the known safety and toxicity profiles. A critical distinction is that conventional chemotherapies have a well-defined risk profile from extensive human use, while data for this compound is primarily preclinical.
| Parameter | This compound | Conventional Chemotherapy |
|---|---|---|
| Regulatory Status for Human Cancer | Not FDA-approved; intended for veterinary use only [6]. | FDA-approved for numerous cancer indications. |
| Defined Human Safety Profile | No established profile; limited to case reports and animal data [6] [2]. | Well-characterized through large-scale clinical trials. |
| Commonly Reported Toxicities | In animal studies: generally well-tolerated [7]. In human case reports: Potential for drug-induced liver injury [1] [8]. | Varies by drug; commonly includes myelosuppression, neurotoxicity, gastrointestinal toxicity, alopecia [5]. | | Risk of Drug Interactions | Potential to reduce effectiveness of concurrent cancer therapies; one case report with immunotherapy [6] [8]. | Extensive, well-documented drug interaction profiles. | | Dose Optimization | No clinical dose-finding studies in humans [2]. | Doses optimized via Maximum Tolerated Dose (MTD) or, increasingly, Optimal Biological Dose (OBD) models [5]. |
This comparison covers the level of evidence supporting the use of each treatment modality.
| Aspect | This compound | Conventional Chemotherapy |
|---|---|---|
| Highest Level of Evidence | Preclinical studies (in vitro & in vivo) and anecdotal human case reports [6] [1] [4]. | Phase III randomized controlled trials and meta-analyses. |
| Reported Efficacy | - Inhibits proliferation in ovarian, prostate, lymphoma, and NSCLC cell lines [1] [4] [2].
For researchers, here are summaries of common methodologies used to generate the existing data on this compound.
For drug development professionals, the data suggests:
Health Hazard;Environmental Hazard